molecular formula C5H5NO3S B1314167 2-Methoxy-3-nitrothiophene CAS No. 30549-14-5

2-Methoxy-3-nitrothiophene

Cat. No.: B1314167
CAS No.: 30549-14-5
M. Wt: 159.17 g/mol
InChI Key: DMCGGXGEVDUVNE-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitrothiophene is a useful research compound. Its molecular formula is C5H5NO3S and its molecular weight is 159.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCGGXGEVDUVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505566
Record name 2-Methoxy-3-nitrothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30549-14-5
Record name 2-Methoxy-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-nitrothiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-3-nitrothiophene is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the thiophene ring, make it a versatile precursor for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, rendering it an important intermediate in the development of novel therapeutic agents and functional organic materials. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, complete with mechanistic insights, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Part 1: Preferred Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and regioselective approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the methoxylation of a pre-functionalized 2-halo-3-nitrothiophene, offering excellent control over the final product's isomeric purity.

Theoretical Foundation: The SNAr Mechanism on an Activated Thiophene Ring

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic and heteroaromatic rings.[1] The reaction typically proceeds via a two-step addition-elimination mechanism. In the context of 2-halo-3-nitrothiophene, the potent electron-withdrawing nitro group at the C3 position significantly activates the C2 position towards nucleophilic attack. This activation is crucial as the thiophene ring itself is inherently electron-rich and generally resistant to nucleophilic substitution.

The mechanism commences with the attack of the nucleophile, in this case, the methoxide ion (CH₃O⁻), on the carbon atom bearing the leaving group (a halogen). This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the thiophene ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization. In the subsequent step, the leaving group (halide ion) is eliminated, and the aromaticity of the thiophene ring is restored, yielding the desired this compound.

Caption: SNAr mechanism for the synthesis of this compound.
Precursor Synthesis: 2-Bromo-3-nitrothiophene

The synthesis of the key precursor, 2-bromo-3-nitrothiophene, is a critical first step. This is typically achieved through the nitration of 2-bromothiophene. Careful control of the reaction conditions is necessary to favor the formation of the desired 3-nitro isomer over other potential isomers.

Experimental Protocol: Nitration of 2-Bromothiophene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromothiophene (1 equivalent) in a suitable solvent such as acetic anhydride or a mixture of acetic acid and acetic anhydride. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: The crude product, which may precipitate as a solid, is collected by vacuum filtration and washed with cold water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to isolate the 2-bromo-3-nitrothiophene isomer.

Methoxylation of 2-Bromo-3-nitrothiophene

With the precursor in hand, the final step is the nucleophilic aromatic substitution with a methoxide source.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a separate flask, dissolve 2-bromo-3-nitrothiophene (1 equivalent) in anhydrous methanol.

  • Methoxylation: Slowly add the solution of 2-bromo-3-nitrothiophene to the freshly prepared sodium methoxide solution at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature between 20-30 °C.

  • Reaction Monitoring and Completion: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
2-Bromo-3-nitrothiopheneC₄H₂BrNO₂S208.04~7.3 (d), ~7.6 (d)~115 (C-Br), ~125, ~130, ~150 (C-NO₂)
This compoundC₅H₅NO₃S159.16~4.1 (s, 3H), ~7.0 (d, 1H), ~7.5 (d, 1H)~60 (OCH₃), ~110, ~120, ~145 (C-NO₂), ~160 (C-OCH₃)
Note: The presented NMR data are approximate values and may vary depending on the specific experimental conditions.

Part 2: Alternative Synthesis via Direct Nitration of 2-Methoxythiophene

An alternative, more direct route to this compound is the electrophilic nitration of 2-methoxythiophene. While this approach appears simpler, it presents significant challenges in terms of regioselectivity.

Theoretical Foundation: Electrophilic Aromatic Substitution on 2-Methoxythiophene

The methoxy group is a strong activating, ortho-para directing group in electrophilic aromatic substitution reactions.[2] This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the thiophene ring, which increases the electron density at the ortho (C3) and para (C5) positions, making them more susceptible to electrophilic attack.[3] Consequently, the nitration of 2-methoxythiophene is expected to yield a mixture of this compound and 2-methoxy-5-nitrothiophene.[4]

Caption: Regioselectivity in the nitration of 2-methoxythiophene.

Experimental Protocol: Nitration of 2-Methoxythiophene

  • Reaction Setup: In a three-necked round-bottom flask, dissolve 2-methoxythiophene (1 equivalent) in acetic anhydride. Cool the solution to -10 °C to 0 °C.

  • Nitration: Slowly add a solution of fuming nitric acid (1.1 equivalents) in acetic acid dropwise, maintaining the low temperature.

  • Reaction Monitoring: Follow the reaction's progress using TLC or GC to observe the formation of the product isomers.

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing ice and water.

  • Extraction and Isolation: Extract the aqueous mixture with an organic solvent like diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purification and Isomer Separation: This is the most challenging step. The resulting mixture of this compound and 2-methoxy-5-nitrothiophene requires careful separation, typically by fractional distillation under reduced pressure or meticulous column chromatography on silica gel. The separation of these isomers can be difficult due to their similar polarities.

Part 3: Comparative Analysis and Best Practices

Parameter Nucleophilic Aromatic Substitution (SNAr) Direct Nitration
Regioselectivity High (selective for the 3-nitro isomer)Low (yields a mixture of 3- and 5-nitro isomers)
Overall Yield Moderate to GoodVariable, depends on isomer separation efficiency
Purity of Final Product HighLow to Moderate (requires extensive purification)
Starting Materials 2-Bromothiophene, Nitrating agents, Sodium Methoxide2-Methoxythiophene, Nitrating agents
Ease of Execution Multi-step but straightforwardSingle nitration step, but difficult purification
Scalability Generally scalableChallenging to scale due to purification issues

Best Practices and Safety Precautions:

  • Temperature Control: Both nitration and methoxylation reactions can be exothermic. Strict temperature control is crucial to prevent side reactions and ensure safety.

  • Inert Atmosphere: Reactions involving sodium methoxide should be conducted under an inert atmosphere to prevent reaction with moisture and carbon dioxide.

  • Handling of Reagents: Fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Sodium metal is highly reactive with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Purification: Thorough purification of the final product is essential, especially for applications in drug development. The choice of purification method will depend on the scale of the synthesis and the impurity profile.

Conclusion

The synthesis of this compound can be achieved through two primary pathways. The nucleophilic aromatic substitution (SNAr) of 2-bromo-3-nitrothiophene with sodium methoxide is the preferred method due to its high regioselectivity, leading to a purer final product and avoiding the challenging separation of isomers. While the direct nitration of 2-methoxythiophene offers a more concise route, it is hampered by poor regioselectivity, necessitating a difficult and often inefficient purification process. For researchers requiring high-purity this compound, the SNAr approach provides a more robust and reliable synthetic strategy.

References

  • National Center for Biotechnology Information. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Online] Available at: [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Online] Available at: [Link]

  • ScienceDirect. THIOPHENE AND ITS DERIVATIVES. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-3-nitrothiophene (CAS: 30549-14-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 2-Methoxy-3-nitrothiophene. As a senior application scientist, my goal is to provide you with not just a collection of data, but a cohesive and insightful resource that bridges theoretical knowledge with practical, field-proven applications. This guide is structured to offer a deep dive into the synthesis, properties, and reactivity of this important heterocyclic building block, with a particular focus on its relevance in medicinal chemistry and drug discovery. The information presented herein is curated to be a self-validating system, grounded in authoritative references to ensure scientific integrity. Whether you are a seasoned researcher or new to the field, this guide aims to be an invaluable companion in your scientific endeavors.

Introduction to this compound: A Privileged Scaffold

This compound, with the Chemical Abstracts Service (CAS) registry number 30549-14-5, is a substituted thiophene that has garnered interest in the scientific community, particularly in the realm of medicinal chemistry. The thiophene ring is a well-recognized "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents. Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties, such as solubility and metabolism, which are critical in drug design.

The introduction of a methoxy group at the 2-position and a nitro group at the 3-position imparts unique electronic characteristics to the thiophene ring. The electron-donating methoxy group and the electron-withdrawing nitro group create a polarized aromatic system, influencing its reactivity and potential as a pharmacophore. This unique substitution pattern makes this compound a valuable intermediate for the synthesis of a diverse array of more complex molecules with potential biological activity. Thiophene derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental for its application in synthesis and drug development.

PropertyValueSource
CAS Number 30549-14-5[2]
Molecular Formula C₅H₅NO₃S[2]
Molecular Weight 159.16 g/mol
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solventsInferred from structure

Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the protons at the 4- and 5-positions of the thiophene ring. A singlet corresponding to the methoxy group protons will be observed in the upfield region.

  • ¹³C NMR: The spectrum will display five distinct signals for the five carbon atoms of the thiophene ring and the methoxy group. The carbon atoms attached to the nitro and methoxy groups will show characteristic chemical shifts due to the strong electronic effects of these substituents. A publicly available, though unassigned, ¹³C NMR spectrum can be found on SpectraBase.[3]

Synthesis of this compound: A Practical Approach

The most logical and commonly employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of activated halothiophenes towards nucleophiles.

Retrosynthetic Analysis

The synthesis can be envisioned by the disconnection of the C-O bond of the methoxy group, leading back to a halogenated precursor and a methoxide source.

Retrosynthesis Target This compound Precursors 2-Chloro-3-nitrothiophene + Sodium Methoxide Target->Precursors C-O disconnection (SNAr)

Caption: Retrosynthetic analysis for this compound.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from the commercially available 2-chloro-3-nitrothiophene. The electron-withdrawing nitro group at the 3-position activates the chloro-substituted carbon at the 2-position towards nucleophilic attack by the methoxide ion.

Reaction Scheme:

Synthesis reactant1 2-Chloro-3-nitrothiophene product This compound reactant1->product Methanol (MeOH) Heat reactant2 Sodium Methoxide (NaOMe) reactant2->product

Caption: Synthesis of this compound via SNAr.

Step-by-Step Methodology:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in anhydrous methanol with cooling to prepare a fresh solution of sodium methoxide. Causality: Using freshly prepared sodium methoxide from sodium metal and anhydrous methanol ensures the absence of water, which could otherwise lead to side reactions.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of 2-chloro-3-nitrothiophene (1.0 equivalent) in anhydrous methanol dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours. Causality: Heating provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium methoxide by adding a small amount of water.

  • Extraction: Remove the methanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of signals corresponding to the starting material (2-chloro-3-nitrothiophene) in the NMR spectra and the presence of the correct molecular ion peak in the mass spectrum will validate the success of the synthesis.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution

As demonstrated in its synthesis, the 2-position is susceptible to nucleophilic attack, leading to the displacement of the methoxy group. This reactivity can be exploited to introduce other nucleophiles at this position. Kinetic studies on related 2-methoxy-3-X-5-nitrothiophenes have shown that these reactions proceed via an SNAr mechanism, with the initial nucleophilic addition being the rate-limiting step.[4]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 2-methoxy-3-aminothiophene. This transformation is a gateway to a wide range of further functionalization, as the resulting amino group can participate in various reactions, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

Typical Reduction Conditions:

  • Catalytic Hydrogenation: H₂, Pd/C in methanol or ethyl acetate.

  • Chemical Reduction: SnCl₂·2H₂O in ethanol or ethyl acetate.

Electrophilic Aromatic Substitution

The thiophene ring, although deactivated by the nitro group, can still undergo electrophilic aromatic substitution. The directing effects of the methoxy and nitro groups will influence the regioselectivity of such reactions. The 5-position is the most likely site for electrophilic attack due to activation by the methoxy group and being para to the nitro group.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The this compound scaffold serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Antimicrobial Agents

Nitrothiophenes have been investigated for their antimicrobial properties.[5] The mode of action is often attributed to the reduction of the nitro group by bacterial nitroreductases to form cytotoxic radical species.[1] The this compound core can be elaborated to generate libraries of compounds for screening against various bacterial and fungal strains.

Anticancer Agents

Thiophene derivatives have been explored as potential anticancer agents. The this compound scaffold can be used to synthesize analogs of known anticancer drugs or to develop novel compounds that target specific pathways involved in cancer progression.

Enzyme Inhibitors

The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. By introducing appropriate functional groups, it is possible to create molecules that can bind to the active site of a target enzyme and modulate its activity.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique electronic and structural features provide a platform for the development of a wide range of functionalized thiophene derivatives with potential applications in drug discovery. The synthetic route via nucleophilic aromatic substitution is a reliable and efficient method for its preparation. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted and holds promise for the discovery of new therapeutic agents. As a senior application scientist, I encourage researchers to leverage the information in this guide to inspire and facilitate their own innovative research in this exciting area of chemistry.

References

  • Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 2006, 4(2), 359-366. [Link]

  • Nucleophilic Substitution Reactions of 2‐Methoxy‐3‐X‐5‐nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. International Journal of Chemical Kinetics, 2014, 46(8), 470-476. [Link]

  • Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]

  • Structure-activity Relationships in Nitrothiophenes. Bioorganic & Medicinal Chemistry, 2006, 14(23), 8099-108. [Link]

  • 2-METHOXY-3-NITRO-THIOPHENE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-3-nitrothiophene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-methoxy-3-nitrothiophene, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its core physicochemical properties, logical synthetic pathways, inherent reactivity, and its prospective applications, particularly in the realm of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile molecule.

Core Molecular Attributes

This compound is a substituted thiophene ring, a class of compounds recognized as a "privileged structure" in drug discovery due to its presence in numerous FDA-approved therapeutic agents.[1][2] The unique electronic properties conferred by the electron-donating methoxy group at the C2 position and the strong electron-withdrawing nitro group at the C3 position create a molecule with distinct reactivity and potential for further chemical modification.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₅H₅NO₃S[3]
Molecular Weight 159.16 g/mol (159.17 g/mol )[3]
CAS Number 30549-14-5
InChI InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3[3]
InChIKey DMCGGXGEVDUVNE-UHFFFAOYSA-N[3]
Exact Mass 158.999014 g/mol [3]
Spectroscopic Profile

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a logical synthetic route can be devised based on established methodologies for the nitration of substituted thiophenes.

Retrosynthetic Analysis and Proposed Synthesis Workflow

The most direct approach involves the regioselective nitration of 2-methoxythiophene. The methoxy group at the C2 position is an ortho-para directing group, activating the C3 and C5 positions for electrophilic aromatic substitution.[4] Directing the nitration to the C3 position over the more electronically favored C5 position can be challenging and may require specific reaction conditions or protecting group strategies to achieve desired selectivity.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_0 Synthesis Workflow A Starting Material: 2-Methoxythiophene C Electrophilic Aromatic Substitution (Nitration) A->C B Nitrating Agent: (e.g., HNO₃/H₂SO₄ or HNO₃/Acetic Anhydride) B->C D Product Mixture: This compound & 2-Methoxy-5-nitrothiophene C->D E Purification: (e.g., Column Chromatography, Recrystallization) D->E F Final Product: Pure this compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-Methoxythiophene (Hypothetical)

This protocol is adapted from general procedures for the nitration of thiophene and its derivatives.[2][5] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment. Nitrating agents are highly corrosive and strong oxidizers.

Materials:

  • 2-Methoxythiophene (1.0 eq)[6][7][8]

  • Acetic Anhydride

  • Fuming Nitric Acid (sp. gr. 1.51)

  • Glacial Acetic Acid

  • Ice-water bath

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

Procedure:

  • In a three-necked round-bottom flask, dissolve 2-methoxythiophene (1.0 eq) in acetic anhydride.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to glacial acetic acid while cooling.

  • Add the nitrating mixture dropwise to the cooled solution of 2-methoxythiophene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water to quench the reaction.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product will likely be a mixture of isomers. Purify via column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the this compound isomer.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its substituents. The nitro group deactivates the thiophene ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Kinetic studies on related 2-methoxy-3-X-5-nitrothiophenes have shown they readily undergo SNAr reactions, for example, with piperidine, where the initial nucleophilic addition is the rate-limiting step.[9]

This inherent reactivity makes this compound a valuable intermediate. The key transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): The methoxy group can be displaced by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-amino-3-methoxythiophene), which serves as a crucial handle for introducing diverse functionalities via amide bond formation, diazotization, or other amine-based chemistries.[2]

Applications in Drug Development and Medicinal Chemistry

Heterocyclic compounds containing nitrogen and sulfur are cornerstones of medicinal chemistry.[1] Aromatic nitro compounds, in particular, are key components in a variety of drugs and are extensively studied for their biological activities.[10]

Scaffold for Novel Therapeutics

This compound provides a scaffold that can be elaborated into libraries of compounds for biological screening. The reduction of the nitro group to an amine is a pivotal step in this process, opening up a vast chemical space for derivatization.

G cluster_1 Drug Discovery Workflow Start This compound Step1 Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd-C) Start->Step1 Intermediate Intermediate: 2-Amino-3-methoxythiophene Step1->Intermediate Step2a Amide Coupling (with R-COOH) Intermediate->Step2a Step2b Sulfonamide Formation (with R-SO₂Cl) Intermediate->Step2b Step2c Reductive Amination (with R-CHO) Intermediate->Step2c Library Compound Library (Diverse Derivatives) Step2a->Library Step2b->Library Step2c->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Potential workflow for generating a compound library from this compound.

Hypoxia-Activated Prodrugs (HAPs)

Nitroaromatic compounds are extensively investigated as triggers for hypoxia-activated prodrugs (HAPs).[11] In the low-oxygen (hypoxic) environment characteristic of solid tumors, cellular nitroreductase enzymes can reduce the nitro group. This reduction can trigger the release of a potent cytotoxic agent selectively within the tumor, minimizing systemic toxicity. While 2-nitrothiophene triggers have been noted to have less favorable profiles compared to 2-nitroimidazoles, the unique substitution pattern of this compound could modulate its reduction potential and metabolic stability, warranting investigation in this promising area of cancer therapy.[11]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices for related nitroaromatic compounds, such as 2-nitrothiophene, should be strictly followed.[12][13][14][15]

Core Safety Precautions:

  • Personal Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13][15]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14]

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]

Storage and Disposal:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]

Conclusion

This compound is a chemically intriguing molecule with significant untapped potential. Its defined molecular structure and the versatile reactivity imparted by its functional groups make it a valuable intermediate for synthetic chemists. For drug development professionals, it represents a promising starting scaffold for creating novel therapeutics, particularly in oncology and infectious diseases. Adherence to rigorous safety protocols is paramount when handling this and related nitroaromatic compounds. Further research into the synthesis, reactivity, and biological activity of this compound is highly encouraged to fully exploit its potential.

References

  • SpectraBase. (n.d.). 2-METHOXY-3-NITRO-THIOPHENE. Retrieved from [Link]

  • Echaieb, A., Gabsi, W., & Boubaker, T. (2014). Nucleophilic Substitution Reactions of 2‐Methoxy‐3‐X‐5‐nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. International Journal of Chemical Kinetics, 46(8), 470–476. Retrieved from [Link]

  • Behrman, E. J., Behrman, D. C., & Rychlik, M. P. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3119-o3121. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Methoxythiophene. Retrieved from [Link]

  • Krátký, M., & Stýskala, J. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3467. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxythiophene. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-methoxy-3-nitrophenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxythiophene IR Spectrum. Retrieved from [Link]

  • Hoffmann, R. W. (1967). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society, 89(1), 136-141. Retrieved from [Link]

  • Kumar, B. S., et al. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. U.S. Patent No. 6,794,521 B2.
  • Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • Churakov, A. M., & Ioffe, S. L. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6271. Retrieved from [Link]

  • Nakamura, S., et al. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Retrieved from [Link]

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A Spectroscopic Guide to 2-Methoxy-3-nitrothiophene: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 2-methoxy-3-nitrothiophene. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related compounds to predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach, rooted in scientific first principles, provides a robust framework for the structural elucidation of this and similar substituted thiophenes.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted thiophene ring, an important scaffold in medicinal chemistry. The interplay between the electron-donating methoxy group (-OCH₃) at the 2-position and the electron-withdrawing nitro group (-NO₂) at the 3-position creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity and purity in synthetic and analytical workflows.

This guide will systematically explore the expected spectroscopic data, providing both predicted values and the scientific rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons on the thiophene ring and the three protons of the methoxy group.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.2 - 7.4Doublet~6.0
H-47.0 - 7.2Doublet~6.0
-OCH₃3.9 - 4.1SingletN/A

Interpretation and Rationale:

The chemical shifts of the thiophene protons are influenced by the electronic effects of the substituents. The nitro group at the 3-position is strongly electron-withdrawing, which deshields the adjacent protons. Conversely, the methoxy group at the 2-position is electron-donating through resonance, which would tend to shield the ring protons. The precise chemical shifts will be a balance of these opposing effects.

  • H-5 and H-4: These two protons will appear as doublets due to coupling to each other. The expected coupling constant of ~6.0 Hz is typical for adjacent protons on a thiophene ring.

  • -OCH₃: The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with. Their chemical shift in the region of 3.9 - 4.1 ppm is characteristic for a methoxy group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard single-pulse experiment with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds for accurate integration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3130 - 135
C-4125 - 130
C-5120 - 125
-OCH₃55 - 60

Interpretation and Rationale:

  • C-2: This carbon, directly attached to the electronegative oxygen of the methoxy group, will be significantly deshielded and appear at a high chemical shift.

  • C-3: The carbon bearing the nitro group will also be deshielded, though typically to a lesser extent than the carbon attached to the methoxy group.

  • C-4 and C-5: The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.

  • -OCH₃: The methoxy carbon will appear in the typical region for such functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3150MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch (-OCH₃)
1520 - 1560StrongAsymmetric NO₂ stretch
1340 - 1380StrongSymmetric NO₂ stretch
1450 - 1550MediumThiophene ring C=C stretching
1200 - 1275StrongAryl-O-CH₃ stretch

Interpretation and Rationale:

The IR spectrum will be dominated by the strong absorptions of the nitro group.

  • NO₂ Stretches: The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic and appear as strong bands in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of a nitro-substituted compound[1].

  • Aryl Ether Stretch: A strong band corresponding to the C-O stretching of the aryl methoxy group is expected around 1200-1275 cm⁻¹.

  • Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring will appear in the 1450-1550 cm⁻¹ region.

  • C-H Stretches: The aromatic C-H stretching vibrations will be observed above 3100 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be found in the 2850-2960 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

m/zProposed Fragment
159[M]⁺ (Molecular Ion)
144[M - CH₃]⁺
129[M - NO]⁺
113[M - NO₂]⁺

Interpretation and Rationale:

The molecular ion peak ([M]⁺) is expected at m/z 159, corresponding to the molecular weight of this compound (C₅H₅NO₃S). The fragmentation pattern will be influenced by the relative lability of the substituents.

  • Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to give a fragment at [M - 15]⁺, in this case, m/z 144.

  • Loss of NO and NO₂: The nitro group can be lost as a nitric oxide radical (•NO) or a nitrogen dioxide radical (•NO₂), leading to fragments at [M - 30]⁺ (m/z 129) and [M - 46]⁺ (m/z 113), respectively. The fragmentation of nitrothiophenes often shows the loss of NO and NO₂[1][2].

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 40-200).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Integrated workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and comparative data from related compounds, a comprehensive understanding of its key spectral features has been developed. The provided experimental protocols offer a practical starting point for researchers to acquire and interpret their own data, ensuring the accurate identification and characterization of this important heterocyclic compound.

References

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"2-Methoxy-3-nitrothiophene" reactivity and electronic effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 2-Methoxy-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of this compound

This compound is a heterocyclic compound that serves as a compelling case study in substituent effects on aromatic reactivity. The thiophene ring, an electron-rich aromatic system, is simultaneously influenced by a potent electron-donating group (EDG), the methoxy (-OCH₃) at the C2 position, and a powerful electron-withdrawing group (EWG), the nitro (-NO₂) at the C3 position. This "push-pull" arrangement creates a unique electronic landscape that dictates its behavior in chemical transformations. The electron-donating methoxy group enhances the electron density of the ring, while the nitro group severely depletes it, particularly at positions ortho and para to itself.[1][2] This guide provides a detailed exploration of the molecule's electronic structure and its profound implications for its reactivity in key synthetic reactions, offering field-proven insights for its strategic application in complex molecule synthesis.

Electronic Effects: A Tale of Two Substituents

The reactivity of this compound is fundamentally governed by the interplay between the mesomeric (resonance) and inductive effects of its substituents.

  • Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group exerts a strong +M (electron-donating resonance) effect and a weaker -I (electron-withdrawing inductive) effect. The lone pairs on the oxygen atom are delocalized into the thiophene ring, increasing electron density, especially at the C3 and C5 positions.[3]

  • Nitro Group (-NO₂): Positioned at C3, the nitro group exerts powerful -M and -I effects. It strongly withdraws electron density from the entire ring system through both resonance and induction to stabilize the negative charge that develops during nucleophilic attack.[2][4]

The combination of these opposing forces results in a highly polarized molecule. The C2 position, bonded to the methoxy group, becomes significantly electron-deficient and thus highly electrophilic. This activation is the primary driver for the molecule's dominant reaction pathway: nucleophilic aromatic substitution.

Caption: Dominant electronic effects influencing the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNA_r_): The Primary Reaction Pathway

The most significant aspect of this compound's reactivity is its high susceptibility to nucleophilic aromatic substitution (SNA_r_), where the methoxy group acts as the leaving group. The reaction proceeds via a classic two-step addition-elimination mechanism, involving a stabilized Meisenheimer intermediate.[5][6]

The powerful electron-withdrawing nitro group at the C3 position is crucial; it effectively stabilizes the negative charge of the anionic intermediate, lowering the activation energy for the initial, rate-limiting nucleophilic attack at C2.[5][7]

Mechanism of SNA_r_
  • Nucleophilic Attack: A nucleophile (e.g., an amine like piperidine or an alkoxide) attacks the electrophilic C2 carbon, breaking the aromaticity of the thiophene ring.[7]

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the thiophene ring and, most importantly, onto the oxygen atoms of the nitro group.

  • Elimination & Re-aromatization: The methoxy group departs as a methoxide anion, and the aromaticity of the thiophene ring is restored, yielding the substituted product.

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack (Rate-Limiting) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate Formation step2 Step 2: Elimination intermediate->step2 Departure of Leaving Group product 2-Nu-3-nitrothiophene + Methoxide (MeO⁻) step2->product Re-aromatization

Caption: The two-step addition-elimination mechanism for SNA_r_ reactions.

Kinetics and Base Catalysis

Kinetic studies on the reaction of this compound with amines like piperidine have shown that the reaction is strongly catalyzed by the amine itself, exhibiting third-order kinetics overall (second-order in amine).[8][9] This phenomenon, known as base catalysis, occurs because a second molecule of the amine assists in the removal of the proton from the zwitterionic intermediate formed during the attack, facilitating the elimination of the leaving group.[7][8] This is particularly necessary in non-polar solvents like benzene.[8]

Quantitative Reactivity Data

The electrophilicity of substituted nitrothiophenes can be quantified. The electrophilicity parameter (E) provides a measure of reactivity. For comparison, a study on related 2-methoxy-3-X-5-nitrothiophenes showed that as the electron-withdrawing strength of the substituent at the 3-position increases, the electrophilicity and reaction rate with nucleophiles increase significantly.[5]

Compound3-Substituent (X)Electrophilicity Parameter (E)[5]
2-Methoxy-5-nitrothiophene-H-21.33
2-Methoxy-3-carbamoyl-5-nitrothiophene-CONH₂-19.46
2-Methoxy-3-methoxycarbonyl-5-nitrothiophene-CO₂CH₃-18.28
2-Methoxy-3-methylsulfonyl-5-nitrothiophene-SO₂CH₃-17.18

This table demonstrates a clear structure-reactivity relationship: stronger electron-withdrawing groups at positions that can stabilize the Meisenheimer complex enhance the rate of nucleophilic substitution.

Experimental Protocol: Piperidino-substitution in Benzene

This protocol is adapted from kinetic studies on the reaction of this compound with piperidine.[8]

  • Materials: this compound, Piperidine (freshly distilled), Benzene (anhydrous), UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous benzene (e.g., 1 x 10⁻⁴ M).

    • Prepare several stock solutions of piperidine in anhydrous benzene at different concentrations (e.g., ranging from 0.01 M to 0.1 M).

    • For each kinetic run, place a known volume of the thiophene solution into a thermostated cuvette in the spectrophotometer.

    • Inject a specific volume of a piperidine solution into the cuvette to initiate the reaction.

    • Monitor the reaction by observing the increase in absorbance of the product, 2-piperidino-3-nitrothiophene, at its λ_max_ over time.

    • Calculate the pseudo-first-order rate constant (k_obs_) from the absorbance data.

    • Plot k_obs_ against the square of the piperidine concentration to confirm the second-order dependence on the amine and determine the third-order rate constant.

  • Self-Validation: The linearity of the plot of k_obs_ vs. [Piperidine]² validates the assumed reaction order and the base catalysis mechanism. The consistency of the rate constant across different initial concentrations confirms the reliability of the measurement.

Electrophilic Aromatic Substitution (SEA_r_): A Challenging Transformation

In stark contrast to its high reactivity towards nucleophiles, this compound is strongly deactivated towards electrophilic aromatic substitution (SEA_r_). The nitro group's powerful electron-withdrawing nature makes the thiophene ring electron-poor and thus less attractive to electrophiles.[4]

While thiophene itself is more reactive than benzene and preferentially substitutes at the C2 position, and 2-methoxythiophene is even more activated (favoring C5), the presence of the 3-nitro group overrides these tendencies.[3][4] Any potential electrophilic attack would require forcing conditions, and the regioselectivity would be directed by the existing substituents.

  • Directing Effects:

    • The 2-methoxy group is an ortho, para-director, activating the C3 and C5 positions.

    • The 3-nitro group is a meta-director, deactivating the C2 and C4 positions relative to C5.

Both groups deactivate the position adjacent to them. The C5 position is the only site that is para to the activating methoxy group and not strongly deactivated by the nitro group. Therefore, if an electrophilic substitution were to occur, it would be predicted to happen at the C5 position .

Metal-Catalyzed Cross-Coupling Reactions

While the direct cross-coupling of a methoxy group is challenging, this compound can be a precursor to substrates suitable for transition-metal-catalyzed reactions.[10] A more modern and powerful approach involves the direct use of the nitro group as a coupling partner.

Recent advancements have demonstrated that nitroarenes can serve as effective electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This "denitrative" coupling proceeds via an oxidative addition of the Ar-NO₂ bond to a palladium(0) complex, a previously challenging step.[11]

Cross_Coupling_Workflow start This compound product 2-Methoxy-3-arylthiophene start->product catalyst Pd(0) Catalyst (e.g., Pd/BrettPhos) reagent Organoboron Reagent (R-B(OR)₂) reagent->product base Base (e.g., K₃PO₄) cycle Catalytic Cycle 1. Oxidative Addition (Ar-NO₂) 2. Transmetalation 3. Reductive Elimination product->cycle Mechanism

Caption: Conceptual workflow for a denitrative Suzuki-Miyaura cross-coupling reaction.

This methodology allows for the C-N bond of the nitro group to be replaced with a C-C bond, opening up a vast synthetic space for functionalizing the C3 position of the 2-methoxythiophene scaffold.

Conclusion and Future Outlook

This compound is a molecule defined by the powerful and opposing electronic effects of its substituents. Its chemistry is dominated by nucleophilic aromatic substitution at the C2 position, a reaction made facile by the potent stabilizing effect of the C3-nitro group. This predictable reactivity makes it a valuable intermediate for introducing a wide range of nucleophiles onto a thiophene core. Conversely, the molecule is highly resistant to electrophilic attack.

For drug development professionals and synthetic chemists, the true potential of this compound lies in its use as a versatile building block. The established SNA_r_ chemistry provides a reliable handle for diversification, while emerging denitrative cross-coupling methods offer a novel strategy for C-C bond formation at the C3 position. Understanding the fundamental principles of its electronic structure and reactivity is paramount to unlocking its full potential in the synthesis of complex, high-value molecules for pharmaceutical and materials science applications.

References

  • Echaieb, A., Gabsi, W., & Boubaker, T. (2014). Nucleophilic Substitution Reactions of 2‐Methoxy‐3‐X‐5‐nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. International Journal of Chemical Kinetics, 46(8), 470–476. [Link]

  • Consiglio, G., Noto, R., & Spinelli, D. (1979). Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Journal of the Chemical Society, Perkin Transactions 2, (2), 222. [Link]

  • Smaoui, M., et al. (2025-07-14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

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A-101 Technical Guidance: 2-Methoxy-3-nitrothiophene - A Versatile Scaffold for Modern Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Methoxy-3-nitrothiophene is an emerging heterocyclic building block with significant, yet largely untapped, potential across medicinal chemistry, organic synthesis, and materials science. The strategic placement of an electron-donating methoxy group and an electron-withdrawing nitro group on the thiophene core creates a unique electronic and steric profile. This guide synthesizes current knowledge and provides a forward-looking perspective on the molecule's applications. We will explore its synthesis, reactivity, and propose data-driven research avenues, particularly in the development of novel therapeutics and functional organic materials. This document serves as a technical primer for researchers, chemists, and drug development professionals aiming to leverage the distinct properties of this promising scaffold.

Introduction: The Thiophene Scaffold in Scientific Research

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its structural similarity to a benzene ring allows it to act as a bioisostere, while the sulfur atom introduces unique physicochemical properties that can enhance drug-receptor interactions and modulate metabolic profiles.[3][4] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][5] The introduction of substituents, such as nitro and methoxy groups, dramatically influences the ring's reactivity and biological footprint, opening new avenues for discovery.[6]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its application. The compound is a solid at room temperature and possesses a unique spectroscopic signature that allows for its unambiguous identification.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₅H₅NO₃S[7]
Molecular Weight 159.16 g/mol [7][8]
CAS Number 30549-14-5
Appearance Pale yellow to brown crystalline powder[9]
¹³C NMR (DMSO-d₆) Chemical shifts (δ, ppm) available[7][8]
InChIKey DMCGGXGEVDUVNE-UHFFFAOYSA-N[7][8]

Synthesis and Chemical Reactivity

The synthesis of this compound is not as straightforward as its 2-nitro or 3-nitro isomers due to regioselectivity challenges in the direct nitration of 2-methoxythiophene.[10][11] The electron-donating methoxy group strongly activates the C5 and C3 positions for electrophilic attack.[12] Therefore, multi-step synthetic strategies are often required.

General Synthetic Approach

A plausible synthetic route involves the construction of the substituted thiophene ring from acyclic precursors. One such method is the tandem Michael-intramolecular Henry reaction, which allows for the controlled formation of substituted tetrahydrothiophenes, followed by aromatization.[13]

Key Chemical Transformations

The true potential of this compound lies in its reactivity. The nitro group is a versatile functional handle that can be reduced to an amine, opening pathways to amides, sulfonamides, and other derivatives. The methoxy group is a relatively stable ether but can be cleaved under harsh conditions. More importantly, the electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 position (displacing the methoxy group) or other positions if a suitable leaving group is present.[14]

G cluster_reduction Nitro Group Reduction cluster_snar Nucleophilic Aromatic Substitution cluster_modification Ring Functionalization Core This compound Amine 2-Methoxy-3-aminothiophene Core->Amine e.g., SnCl2, Fe/HCl SNAr Displacement of Methoxy Group Core->SNAr Nu: (e.g., R-O⁻, R₂N⁻) Halogenation Halogenation (C5) Core->Halogenation e.g., NBS, Br2 Amide Amide Derivatives Amine->Amide Acylation Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide Sulfonylation Alcohols 2-Hydroxy Derivatives SNAr->Alcohols Amines_SNAr 2-Amino Derivatives SNAr->Amines_SNAr Coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) Halogenation->Coupling

Figure 1: Potential reaction pathways for this compound.

Potential Research Application 1: Medicinal Chemistry & Drug Discovery

The structural alerts within this compound make it a compelling starting point for medicinal chemistry campaigns.

Rationale for Antimicrobial & Anticancer Exploration

Nitroaromatic compounds, including nitrothiophenes, are well-known for their broad-spectrum antibacterial activity.[15] Their mechanism often involves bioreductive activation within hypoxic (low-oxygen) environments, such as those found in solid tumors or sites of bacterial infection.[16][17] The nitro group is reduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[16] Specifically, 5-nitrothiophenes have been shown to be activated by the F₄₂₀-dependent nitroreductase in Mycobacterium tuberculosis, releasing nitric oxide and leading to cell death.[16] This suggests a promising avenue for developing novel antitubercular or antibacterial agents.

Furthermore, the thiophene core itself is present in numerous anticancer agents.[2] The unique electronic properties of this compound could be exploited to design inhibitors of specific enzymes or receptor antagonists.

Proposed Drug Discovery Workflow

A typical early-stage drug discovery campaign starting with this scaffold would involve library synthesis followed by a screening cascade. The goal is to identify derivatives with potent biological activity and favorable drug-like properties.

Figure 2: A representative workflow for a drug discovery screening cascade.

Potential Research Application 2: Organic Synthesis & Materials Science

Beyond its medicinal potential, this compound is a valuable intermediate for synthetic chemists and materials scientists.

A Versatile Synthetic Intermediate

The ability to selectively modify the nitro and methoxy groups, as well as functionalize the thiophene ring at the C5 position, makes this molecule a versatile building block. For instance, nucleophilic substitution of the nitro group with sulfur nucleophiles can lead to the formation of disulfide derivatives, which are precursors to fused heterocyclic systems like thieno[3,2-b]thiophenes.[18] These fused systems are of great interest in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics.[18]

Protocol: Synthesis of 2-Nitrothiophene (A Foundational Precursor)

While the direct synthesis of this compound is complex, understanding the synthesis of its parent compound, 2-nitrothiophene, provides crucial context for handling nitrated thiophenes. The following protocol is adapted from a well-established procedure.[10][19]

CAUTION: This reaction involves fuming nitric acid and acetic anhydride, which can react exothermically and explosively. It should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified chemical fume hood. 2-Nitrothiophene is toxic.[19]

Materials:

  • Thiophene (1 mole, 84 g)

  • Acetic Anhydride (340 mL)

  • Fuming Nitric Acid (sp. gr. 1.51, 1.2 moles, 80 g)

  • Glacial Acetic Acid (600 mL)

  • Crushed Ice

  • 2-L three-necked, round-bottomed flask with mechanical stirrer, thermometer, and separatory funnel.

Procedure:

  • Prepare Solution 1: Dissolve 84 g of thiophene in 340 mL of acetic anhydride.

  • Prepare Solution 2: In a separate flask, slowly and carefully add 80 g of fuming nitric acid to 600 mL of glacial acetic acid with cooling.

  • Reaction Setup: Divide both solutions into two equal halves. Add the first half of Solution 2 to the reaction flask and cool to 10°C.

  • Nitration (Part 1): While stirring, add the first half of Solution 1 dropwise, maintaining the temperature below room temperature using a cold water bath.

  • Nitration (Part 2): Cool the reaction mixture back to 10°C. Rapidly add the remaining half of Solution 2, then continue the dropwise addition of the remaining Solution 1.

  • Reaction Completion: Allow the mixture to stir at room temperature for two hours.

  • Workup: Pour the reaction mixture onto an equal weight of crushed ice with vigorous stirring. The product, a mixture of 2-nitrothiophene and 3-nitrothiophene, will precipitate as pale-yellow crystals.[20][21]

  • Isolation: Filter the solid product, wash thoroughly with ice water, and dry in the absence of light.[19] Further purification by chromatography or recrystallization is required to separate the isomers.[21][22]

Conclusion and Future Outlook

This compound represents a scaffold of significant opportunity. Its unique substitution pattern provides a rich platform for chemical exploration. In medicinal chemistry, the compound is a prime candidate for developing novel antibacterial and anticancer agents, leveraging the well-established bioreductive activation mechanism of nitroaromatics. For synthetic and materials chemists, it serves as a versatile building block for constructing complex heterocyclic systems and functional organic materials. Future research should focus on developing efficient and regioselective synthetic routes to this molecule and its derivatives, followed by systematic evaluation in biological and material-based assays. The insights gained will undoubtedly accelerate the discovery of new drugs and advanced materials.

References

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(1), 134-139. [Link]

  • Morley, J. O., & Matthews, T. P. (2005). Studies on the biological activity of some nitrothiophenes. RSC Publishing. [Link]

  • Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Various Authors. (2024). Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]

  • Various Authors. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

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  • Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Echaieb, A., Gabsi, W., & Boubaker, T. (2014). Nucleophilic Substitution Reactions of 2-Methoxy-3-X-5-nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. International Journal of Chemical Kinetics, 46(8), 470-476. [Link]

  • Manjunatha, U., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944–2947. [Link]

  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

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  • Wiley. (2025). 2-METHOXY-3-NITRO-THIOPHENE. SpectraBase. [Link]

  • Wiley. (2025). 2-METHOXY-3-NITRO-THIOPHENE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • PubChem. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

  • Bak, A., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 17, 1739–1747. [Link]

  • PubChem. (n.d.). 2-Methoxythiophene. Retrieved from [Link]

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  • Behrman, E. J., et al. (2006). 2-Methoxy-3-nitrophenol. ResearchGate. [Link]

  • Wardman, P., et al. (1988). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. PubMed. [Link]

  • McNabola, N., et al. (2015). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. ResearchGate. [Link]

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  • Gronowitz, S., & Hoffman, R. A. (1960). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society. [Link]

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Sources

The Synthetic Cornerstone: A Technical Guide to 2-Methoxy-3-nitrothiophene as a Versatile Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Methoxy-3-nitrothiophene, a heterocyclic building block of significant interest in modern organic synthesis and medicinal chemistry. The strategic placement of the methoxy and nitro groups on the thiophene core imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly those with potential pharmaceutical applications. This document will delve into the synthesis, spectroscopic characterization, and key chemical transformations of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the phenyl group.[1] This structural similarity allows for the modulation of physicochemical properties in drug candidates, often leading to improved pharmacological profiles. The introduction of substituents onto the thiophene ring further refines its electronic and steric properties, providing a powerful tool for rational drug design. This compound emerges as a particularly strategic starting material due to the orthogonal reactivity conferred by its two functional groups. The electron-donating methoxy group and the electron-withdrawing nitro group create a polarized aromatic system, predisposing the molecule to a range of selective chemical transformations.

Synthesis and Spectroscopic Characterization

The preparation of this compound is most commonly achieved through the electrophilic nitration of 2-methoxythiophene. The regioselectivity of this reaction is governed by the directing effects of the methoxy group.

Synthesis of this compound

The methoxy group at the C2 position of the thiophene ring is an ortho-, para-director. In the context of the thiophene ring, this directs electrophilic attack to the C3 and C5 positions.[2] While the C5 position is also activated, careful control of reaction conditions can favor nitration at the C3 position. A well-established method for the nitration of thiophenes involves the use of a mixture of fuming nitric acid and acetic anhydride, which serves to moderate the reactivity of the nitrating agent.[3]

Experimental Protocol: Nitration of 2-Methoxythiophene

This protocol is adapted from the established procedure for the nitration of thiophene, taking into account the activating nature of the methoxy group.[3][4]

  • Reagents and Materials:

    • 2-Methoxythiophene

    • Fuming Nitric Acid (≥90%)

    • Acetic Anhydride

    • Glacial Acetic Acid

    • Crushed Ice

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer.

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxythiophene (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride (3:1 v/v).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled (0 °C) solution of fuming nitric acid (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

    • The crude product may precipitate as a solid or remain as an oil. Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Causality Behind Experimental Choices:

  • The use of acetic anhydride moderates the nitrating agent and scavenges any water present, preventing side reactions.[3]

  • Maintaining a low temperature is critical to control the exothermic nitration reaction and to minimize the formation of undesired isomers and oxidation byproducts.[3]

  • The aqueous workup with sodium bicarbonate neutralizes the acidic reaction mixture.

Spectroscopic Characterization

The structural identity of this compound is confirmed through standard spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Key Features
¹H NMR The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions of the thiophene ring. The methoxy group will appear as a singlet in the upfield region. The coupling constant between the C4 and C5 protons will be characteristic of ortho-coupling in a thiophene ring.
¹³C NMR The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the thiophene ring and the methoxy group. The carbon atom attached to the nitro group (C3) will be significantly deshielded, while the carbon attached to the methoxy group (C2) will also be downfield. The chemical shifts are influenced by the electronic effects of the substituents. A literature-reported ¹³C NMR spectrum in DMSO-d₆ shows peaks at specific chemical shifts that can be used for confirmation.[2]
IR Spectroscopy The infrared spectrum will exhibit characteristic absorption bands for the key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-O stretching for the methoxy group and C=C stretching for the aromatic ring will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (159.16 g/mol ). Fragmentation patterns can provide further structural information.

Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound stems from the ability to selectively transform the nitro group or utilize its activating effect on the thiophene ring.

Reduction of the Nitro Group: Gateway to 3-Aminothiophenes

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities, providing access to 2-methoxy-3-aminothiophene. This amino-substituted thiophene is a valuable precursor for the synthesis of fused heterocyclic systems and other functionalities.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The reaction proceeds through nitroso and hydroxylamine intermediates.[5]

  • Metal-Acid Reduction: A classic and robust method using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[5]

Experimental Protocol: Reduction of this compound with Tin(II) Chloride

  • Reagents and Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid

    • Ethanol

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-3-aminothiophene.

Mechanism of Nitro Group Reduction:

The reduction of a nitro group by a metal in acidic media is a complex process involving a series of single electron transfers from the metal surface to the nitro group, followed by protonation steps.

G Start R-NO₂ Intermediate1 R-N(O)-OH (Nitroso) Start->Intermediate1 + 2e⁻, 2H⁺ Intermediate2 R-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e⁻, 2H⁺ End R-NH₂ (Amine) Intermediate2->End + 2e⁻, 2H⁺

Caption: Simplified mechanism of nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group activates the thiophene ring towards nucleophilic aromatic substitution. While the nitro group itself is not typically displaced, it facilitates the displacement of a suitable leaving group at an adjacent position. Although this compound does not have an inherent leaving group other than the methoxy group (which is generally a poor leaving group), this reactivity becomes highly relevant in derivatives where a halogen is present on the ring.

For the closely related 2-methoxy-3-X-5-nitrothiophenes, studies have shown that they undergo SNAr reactions with nucleophiles like piperidine, where the methoxy group is displaced.[5] This proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.

G Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Products Substituted Thiophene + MeO⁻ Meisenheimer->Products Loss of Leaving Group

Caption: General workflow for SNAr on a nitrothiophene derivative.

Applications in the Synthesis of Bioactive Molecules

The synthetic transformations of this compound make it a valuable precursor for molecules with potential biological activity. The resulting 2-methoxy-3-aminothiophene, for instance, is a key intermediate for the synthesis of thieno[3,2-b]pyridines and other fused heterocyclic systems that are of interest in drug discovery.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and strategically important starting material in organic synthesis. The interplay of its methoxy and nitro substituents provides a platform for a range of selective chemical transformations, most notably the reduction of the nitro group to access valuable 3-aminothiophene derivatives. This guide has provided a comprehensive overview of its synthesis, characterization, and key reactions, complete with detailed experimental protocols and mechanistic insights. It is our hope that this information will serve as a valuable resource for researchers and professionals in the field of drug development, enabling the innovative use of this cornerstone molecule in the synthesis of novel and impactful chemical entities.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactions and Mechanisms of 2-Nitrothiophene. BenchChem.
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  • Fisher Scientific. (2024). Safety Data Sheet - 2-Nitrothiophene. Fisher Scientific.
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  • Hoyle, W. (2004). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • St-Onge, M. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule [Video]. YouTube.
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  • PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
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  • MDPI. (n.d.). Special Issue : Bioactive Molecules in Medicinal Chemistry. MDPI.

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A Theoretical and Computational Treatise on 2-Methoxy-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 2-Methoxy-3-nitrothiophene from a theoretical and computational chemistry perspective. In the absence of extensive experimental data, this document serves as a predictive framework for researchers, scientists, and drug development professionals, detailing the methodologies to elucidate its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a thorough analysis of the molecule's optimized geometry, vibrational modes, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and hyperpolarizability. Furthermore, a prospective molecular docking workflow is outlined to investigate its potential interactions with biological targets, underscoring the power of computational methods in modern chemical research and drug discovery.

Introduction: The Case for Computational Analysis

This compound is a substituted heterocyclic compound featuring a thiophene ring functionalized with an electron-donating methoxy (-OCH₃) group and a potent electron-withdrawing nitro (-NO₂) group. This "push-pull" electronic configuration is a hallmark of molecules designed for applications in materials science, particularly for non-linear optics, and in medicinal chemistry, where nitrothiophene derivatives have shown a range of biological activities, including anticancer and antibacterial properties.[1][2]

The precise characterization of novel or sparsely studied molecules like this compound is fundamental to unlocking their potential. Experimental synthesis and analysis can be resource-intensive. Computational chemistry offers a powerful, predictive, and cost-effective alternative to probe molecular properties in silico.[1] This guide focuses on the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to build a detailed profile of the target molecule.

Core Computational Methodology

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. For organic molecules containing heteroatoms and π-conjugated systems, DFT provides an optimal balance of accuracy and computational efficiency.

Theoretical Framework: DFT and TD-DFT

Our theoretical investigation is grounded in Density Functional Theory. The geometry optimization, frequency calculations, and electronic property analyses are performed using the widely adopted B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is renowned for its excellent performance in predicting the structural and electronic properties of organic compounds.[3]

To ensure a precise description of the electron distribution, especially given the presence of lone pairs on oxygen and sulfur and the diffuse nature of the nitro group's electrons, the 6-311++G(d,p) basis set is employed. The double-plus signs (++) indicate the inclusion of diffuse functions on both heavy atoms and hydrogen, while (d,p) denotes the addition of polarization functions, which are critical for accurately modeling bonding environments.

For the simulation of the UV-Vis absorption spectrum and the study of electronic transitions, Time-Dependent DFT (TD-DFT) is the method of choice.[4]

Self-Validating Computational Protocol

A rigorous and sequential workflow is essential for generating trustworthy computational data. The protocol described below forms a self-validating system.

  • Structure Optimization: The initial 3D structure of this compound is built and subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

  • Property Calculations: Using the validated minimum-energy structure, single-point energy calculations are performed to derive electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and non-linear optical parameters.

  • Spectral Simulation: The calculated vibrational frequencies (from step 2) are used to simulate the FT-IR and FT-Raman spectra. Electronic transitions calculated via TD-DFT are used to simulate the UV-Vis spectrum.

cluster_dft DFT Calculation Workflow A 1. Initial Structure Input B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E True Energy Minimum (No Imaginary Frequencies) D->E  No F Transition State (Imaginary Frequencies Present) D->F  Yes G 4. Property Calculations (HOMO, LUMO, MEP, NLO) E->G F->B Re-optimize H 5. Spectral Simulation (IR, Raman, UV-Vis via TD-DFT) G->H

A standard workflow for DFT and TD-DFT calculations.

Molecular Structure and Vibrational Analysis

The optimized geometry provides the foundation for all other calculated properties. The push-pull nature of the substituents is expected to influence the bond lengths within the thiophene ring, indicating a degree of quinoidal character.

Predicted Vibrational Spectra (FT-IR & FT-Raman)

Key Predicted Vibrational Modes:

  • NO₂ Vibrations: The nitro group is expected to produce two of the most characteristic bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1340-1380 cm⁻¹ . These are typically strong in the FT-IR spectrum.

  • C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are predicted in the 3100-3000 cm⁻¹ region.[5] Aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹.

  • Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring are expected in the 1550-1350 cm⁻¹ range.[5]

  • C-O-C Stretching: The methoxy group should exhibit a characteristic asymmetric C-O-C stretching vibration, typically in the 1250-1200 cm⁻¹ region.

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch3000 - 2850MediumMedium
NO₂ Asymmetric Stretch1560 - 1520Very StrongMedium
Thiophene Ring C=C Stretch1550 - 1350Medium-StrongStrong
NO₂ Symmetric Stretch1380 - 1340Very StrongStrong
C-O-C Asymmetric Stretch1250 - 1200StrongWeak

Table 1: Predicted key vibrational frequencies for this compound based on DFT calculations and established group frequencies.

Electronic Properties and Chemical Reactivity

The electronic nature of a molecule, governed by its molecular orbitals, dictates its reactivity and optical properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.[6]

For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group will significantly lower the energy of the LUMO. This combined effect leads to a relatively small HOMO-LUMO energy gap, a characteristic feature of push-pull systems.

Calculations on related thiophene derivatives suggest the HOMO-LUMO gap for this molecule will be significantly smaller than that of unsubstituted thiophene, enhancing its potential for charge transfer applications.[2][6]

Parameter Definition Significance
E_HOMO Energy of the Highest Occupied Molecular OrbitalRelated to ionization potential; electron-donating ability.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to electron affinity; electron-accepting ability.
ΔE (Gap) E_LUMO - E_HOMOIndicates chemical reactivity and electronic transition energy.

Table 2: Key parameters derived from Frontier Molecular Orbital (FMO) analysis.

cluster_fmo Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Excitation) E Energy

Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, these will be concentrated on the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected over the hydrogen atoms.

  • Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential.

The MEP map visually confirms the push-pull nature, showing a clear polarization of the molecule.

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems, like this compound, are prime candidates for NLO materials.[4][7] These materials can alter the properties of light passing through them and are crucial for technologies like optical switching and frequency conversion.

The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). DFT calculations can reliably predict this value. The push-pull arrangement in this compound is expected to result in a large β value, significantly higher than that of benzene or unsubstituted thiophene, indicating strong potential as an NLO material.[8][9]

Property Symbol Description
Dipole MomentµA measure of the overall polarity of the molecule.
Mean Polarizability⟨α⟩The molecule's ability to be polarized by an electric field.
First Hyperpolarizabilityβ_totThe measure of the second-order NLO response.

Table 3: Calculated Non-Linear Optical (NLO) properties.

Prospective Application in Drug Development: Molecular Docking

Nitrothiophene derivatives have been investigated for various therapeutic applications.[2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., this compound) when bound to a second (a receptor, e.g., a protein), estimating the strength of the interaction.[2]

Hypothetical Docking Protocol

This protocol outlines how one would assess the potential of this compound as an inhibitor of a bacterial enzyme, a common target for antibiotics.

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.

  • Binding Site Identification: Define the active site of the enzyme, typically the pocket where the natural substrate binds.

  • Docking Simulation: Use software (e.g., AutoDock, Glide) to systematically fit the ligand into the binding site in multiple conformations.

  • Scoring and Analysis: Rank the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Analyze the best-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.

cluster_docking Molecular Docking Workflow PDB 1. Obtain Receptor Structure (from Protein Data Bank) Prep 3. Prepare Receptor (Remove water, Add H-atoms) PDB->Prep Ligand 2. Prepare Ligand (DFT Optimized Structure) Dock 5. Perform Docking (Generate Poses) Ligand->Dock Grid 4. Define Binding Site (Grid Generation) Prep->Grid Grid->Dock Score 6. Score & Analyze (Binding Affinity, Interactions) Dock->Score Result Predicted Ligand-Receptor Complex Score->Result

A generalized workflow for molecular docking studies.

Conclusion

This guide demonstrates that even without extensive experimental data, a robust and detailed understanding of a molecule like this compound can be achieved through modern computational techniques. The theoretical analyses based on DFT and TD-DFT predict that this molecule possesses a highly polarized electronic structure, a small HOMO-LUMO energy gap, and consequently, significant potential for non-linear optical applications. The outlined computational protocols for spectroscopic analysis and molecular docking provide a clear roadmap for future experimental validation and exploration, particularly in the fields of materials science and rational drug design.

References

  • View of Non-linear Optical (NLO) Properties of Conjugated Thiophene and Ethylene Dioxy Thiophene (EDOT) Oligomers: A Density Functional Theory (DFT) Study. (n.d.). nepjol.info. Retrieved January 17, 2026, from [Link]

  • Al-Otaibi, J. S., et al. (2022). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 27(21), 7248. [Link]

  • Zhang, X., et al. (2025). Theoretical study on the structure-NLO property of dithiophene ethylene derivatives. ResearchGate. [Link]

  • El-Shamy, R., et al. (2020). Synthesis, characterization, and study of linear and non-linear optical properties of some newly thieno[2,3-b]thiophene analogs. ResearchGate. [Link]

  • Yurttaş, L., et al. (2022). Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. Archiv der Pharmazie, 355(8), e2200105. [Link]

  • Asghar, M. A., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, 7(40), 35981–35991. [Link]

  • SpectraBase. (n.d.). 2-METHOXY-3-NITRO-THIOPHENE. SpectraBase. Retrieved January 17, 2026, from [Link]

  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439. [Link]

  • S. Gunasekaran, et al. (2012). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 2(3), 01-10. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-3-nitrothiophene from 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxy-3-nitrothiophene, a valuable heterocyclic building block in medicinal chemistry. The primary synthetic route involves the direct electrophilic nitration of 2-methoxythiophene. A detailed analysis of the reaction mechanism, regioselectivity, and potential challenges is presented. This document offers a field-proven protocol, insights into experimental design, and safety considerations for handling the reagents. The information is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize the target compound, while also addressing the formation of the isomeric byproduct, 2-methoxy-5-nitrothiophene.

Introduction: The Significance of Substituted Nitrothiophenes

Thiophene and its derivatives are considered "privileged structures" in drug discovery, appearing in a multitude of approved therapeutic agents.[1] The introduction of a nitro group onto the thiophene scaffold creates a versatile synthetic intermediate. The electron-withdrawing nature of the nitro group in 2-nitrothiophenes makes them precursors to a wide array of functionalized thiophenes, most notably aminothiophenes, which are key components in the development of novel pharmaceuticals with applications in oncology, infectious diseases, and inflammation.[1][2] Specifically, this compound serves as a precursor for compounds with potential biological activity, where the specific substitution pattern is crucial for molecular interactions with biological targets.

The Chemistry of Thiophene Nitration: A Mechanistic Overview

The nitration of 2-methoxythiophene is an electrophilic aromatic substitution reaction. The thiophene ring, being electron-rich, is highly susceptible to attack by electrophiles.[3] The reaction proceeds through the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid with a strong acid or, in this case, acetic anhydride. The nitronium ion is then attacked by the π-electrons of the thiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrothiophene product.

Regioselectivity in the Nitration of 2-Methoxythiophene

The methoxy group (-OCH₃) at the C2 position of the thiophene ring is a powerful electron-donating group. Through resonance, it increases the electron density at the C3 and C5 positions, thereby activating them towards electrophilic attack. However, the directing effect is not equal. Generally, for 2-substituted thiophenes with electron-donating groups, electrophilic substitution is favored at the C5 position due to a combination of electronic and steric factors.[2] This presents a significant challenge in the synthesis of this compound, as the formation of the 2-methoxy-5-nitrothiophene isomer is often the major pathway.

The protocol provided in this guide is based on established methods for thiophene nitration and is expected to yield a mixture of this compound and 2-methoxy-5-nitrothiophene. The separation of these isomers is a critical step in obtaining the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established method for the nitration of thiophene using nitric acid and acetic anhydride.[4] Researchers should be aware that this procedure will likely produce a mixture of isomers.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Methoxythiophene≥97%Sigma-AldrichStore under nitrogen
Fuming Nitric AcidACS Reagent, ≥90%Sigma-AldrichHighly corrosive and oxidizing
Acetic AnhydrideACS Reagent, ≥98%Sigma-AldrichCorrosive and lachrymatory
Glacial Acetic AcidACS Reagent, ≥99.7%Sigma-AldrichCorrosive
Crushed Ice--For workup
Sodium BicarbonateSaturated Solution-For neutralization
Diethyl EtherAnhydrousSigma-AldrichFlammable
Anhydrous Magnesium SulfateReagent GradeSigma-AldrichFor drying
Silica Gel60 Å, 230-400 mesh-For column chromatography
HexaneACS Grade-For column chromatography
Ethyl AcetateACS Grade-For column chromatography
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel)

Safety Precautions
  • Nitric Acid: Highly corrosive and a strong oxidizing agent. Reacts violently with many organic compounds, including acetic anhydride.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene), safety goggles, a face shield, and a lab coat.[5][6] Handle only in a well-ventilated chemical fume hood.[6]

  • Acetic Anhydride: Corrosive and a lachrymator.[7] Avoid inhalation of vapors and contact with skin and eyes. Handle in a chemical fume hood.

  • The reaction between nitric acid and acetic anhydride is highly exothermic and can be explosive if not controlled.[8] Maintain strict temperature control throughout the addition process.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a 250 mL Erlenmeyer flask, carefully add 25 mL of acetic anhydride to 50 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice-water bath. While maintaining the temperature, slowly add 10 mL (approximately 0.24 mol) of fuming nitric acid dropwise with constant stirring. This mixture should be prepared fresh and used immediately.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 20 g (0.175 mol) of 2-methoxythiophene in 100 mL of glacial acetic acid. Cool the solution to -10 °C using an ice-salt bath.

  • Nitration: Slowly add the freshly prepared nitrating mixture from the dropping funnel to the stirred 2-methoxythiophene solution. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between -10 °C and -5 °C. The addition typically takes 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at -5 °C for an additional 2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Workup: Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice with vigorous stirring. A yellow precipitate, which is a mixture of the isomeric products, should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification:

    • Recrystallization: A preliminary purification can be achieved by recrystallizing the crude product from a minimal amount of ethanol or methanol. This may help in enriching one of the isomers.

    • Column Chromatography: The most effective method for separating the this compound and 2-methoxy-5-nitrothiophene isomers is silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended. The separation should be monitored by TLC.

Expected Yield and Characterization

The total yield of the mixed nitroisomers is expected to be in the range of 60-75%. The ratio of this compound to 2-methoxy-5-nitrothiophene will need to be determined by analytical methods such as ¹H NMR spectroscopy or gas chromatography (GC).

Characterization of this compound:

  • Appearance: Pale yellow solid

  • Molecular Formula: C₅H₅NO₃S

  • Molecular Weight: 159.16 g/mol

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and compared with literature data if available.

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Prepare Nitrating Mixture (HNO₃ in Acetic Anhydride/Acetic Acid) nitration Nitration (-10 to -5 °C) prep_reagents->nitration Slow Addition prep_starting_material Dissolve 2-Methoxythiophene in Acetic Acid prep_starting_material->nitration quench Quench on Ice nitration->quench Pour into Ice filtration Vacuum Filtration quench->filtration Collect Crude Product chromatography Column Chromatography (Separation of Isomers) filtration->chromatography Crude Mixture characterization Characterization (NMR, MS, IR) chromatography->characterization Isolated this compound

Caption: Workflow for the synthesis and purification of this compound.

References

  • BenchChem. (2025). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers. BenchChem Technical Documents.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene. BenchChem Technical Documents.
  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?. [Link]

  • Journal of the Chemical Society C. Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen. RSC Publishing.
  • University of Pittsburgh. (2015). Safety Manual EH&S Guideline Number: 04-026.
  • Carl ROTH.
  • Putrová, Z., & Krutošíková, A. (2009). Applications of substituted 2-aminothiophenes in drug design.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Nitrothiophene. BenchChem Technical Documents.
  • BenchChem. (2025). Application Notes and Protocols for 2-Nitrothiophene in Organic Synthesis. BenchChem Technical Documents.
  • BenchChem. Synthesis routes of 2-Methoxy-5-nitrophenol.
  • Scribd. Facile Synthesis of 3-Nitro-2-Substituted Thiophenes.
  • Google Patents.
  • Organic Syntheses. 2-nitrothiophene.
  • Journal of the American Chemical Society. Preparation and Reactions of 2-Methoxythiophene.
  • AA Blocks. 2-Methoxy-5-nitrothiophene.
  • SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.
  • PMC - NIH.
  • ChemicalBook. 3-Methoxythiophene synthesis.
  • Sigma-Aldrich. 2-Methoxythiophene 97 16839-97-7.
  • The Versatility of 3-Methoxythiophene in Chemical Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for 2-Nitrothiophene in Medicinal Chemistry. BenchChem Technical Documents.
  • YouTube. Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507.
  • Sigma-Aldrich. 2-Methoxy-5-nitrophenol 98 636-93-1.
  • Journal of the Chemical Society B: Physical Organic. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. RSC Publishing.
  • PubMed.
  • ResearchGate.
  • Nature Communications.
  • PubChem. 2-Methoxythiophene.

Sources

Introduction: The Strategic Importance of Nitro-Functionalized Methoxythiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nitration of 2-Methoxythiophene: Protocols, Mechanisms, and Safety

The nitration of 2-methoxythiophene is a cornerstone electrophilic aromatic substitution reaction that provides access to valuable synthetic intermediates, particularly 5-nitro-2-methoxythiophene and 3-nitro-2-methoxythiophene. These compounds are pivotal building blocks in the fields of medicinal chemistry and materials science. The introduction of the nitro group (—NO₂) serves two primary strategic purposes: it can be readily reduced to an amino group, a key functional handle for constructing complex pharmaceutical agents, or it can act as a powerful electron-withdrawing group, modulating the electronic properties of thiophene-based materials for applications in organic electronics.[1]

Thiophene is an electron-rich aromatic heterocycle, inherently more reactive towards electrophiles than benzene.[1][2] The presence of the electron-donating methoxy (—OCH₃) group at the C2 position further enhances the nucleophilicity of the thiophene ring, making it highly susceptible to electrophilic attack.[3] This heightened reactivity demands meticulously controlled reaction conditions to prevent unwanted side reactions such as oxidation, polysubstitution, or even explosive decomposition, which can occur with highly reactive substrates in the presence of strong nitrating agents.[2] The methoxy group is a potent ortho, para-director; in the 2-substituted thiophene ring, this directs incoming electrophiles to the C5 ("para-like") and C3 ("ortho-like") positions. Electronic and steric factors typically favor substitution at the C5 position, rendering 5-nitro-2-methoxythiophene the major product.[3]

This guide provides a comprehensive overview of the mechanistic underpinnings of this reaction, detailed experimental protocols using various nitrating systems, and rigorous safety procedures essential for conducting these transformations responsibly.

The Underlying Mechanism: Electrophilic Aromatic Substitution

The nitration of 2-methoxythiophene proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism.[4][5][6] The process can be dissected into three fundamental steps:

  • Generation of the Electrophile: The active electrophile, the highly reactive nitronium ion (NO₂⁺), is generated in situ from the nitrating agent. For instance, in a mixed acid system, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[4][6] A milder and often preferred method for reactive substrates like thiophenes involves the reaction of nitric acid with acetic anhydride to form acetyl nitrate, which then serves as the source of the nitronium ion.[2]

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 2-methoxythiophene ring attacks the nitronium ion. This is the rate-determining step of the reaction.[6] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. The stability of this intermediate dictates the regioselectivity of the reaction. Attack at the C5 position allows for the positive charge to be delocalized over the sulfur atom and the C3 and C4 carbons, a more stable arrangement than the intermediate formed from attack at C3.

  • Deprotonation to Restore Aromaticity: A weak base in the reaction mixture, such as water or the conjugate base of the acid used, abstracts a proton from the carbon atom bearing the new nitro group. This final step restores the aromaticity of the thiophene ring, yielding the final nitrated product.[4]

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A HNO₃ + (CH₃CO)₂O B Acetyl Nitrate (CH₃COONO₂) A->B Formation C Nitronium Ion (NO₂⁺) B->C Dissociation D 2-Methoxythiophene E Sigma Complex (Arenium Ion) D->E Attack on NO₂⁺ F Nitro-2-methoxythiophene E->F Loss of H⁺

Caption: General mechanism for the nitration of 2-methoxythiophene.

Critical Safety Considerations for Nitration Reactions

Nitration reactions are energetically favorable and can be highly exothermic, posing significant safety risks if not managed properly.[7] Adherence to strict safety protocols is not merely recommended; it is mandatory.

  • Corrosivity and Toxicity: Nitric acid, sulfuric acid, and their mixtures are extremely corrosive and can cause severe chemical burns upon contact.[8][9] Nitric acid fumes and nitrogen dioxide gas, a potential byproduct, are highly toxic and can cause severe respiratory damage.[8][9]

  • Exothermic Nature and Runaway Reactions: The reaction is highly exothermic. Poor temperature control, rapid addition of reagents, or inadequate stirring can lead to a thermal runaway, a dangerous, uncontrolled increase in temperature and pressure that can result in violent reaction or explosion.[7]

  • Oxidation Hazard: Nitrating agents are powerful oxidizers and can react violently with organic materials, reducing agents, and metals.[10][11]

Mandatory Safety Procedures:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with adequate ventilation.[8] An emergency eyewash station and safety shower must be immediately accessible.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[8][10]

  • Controlled Reagent Addition: Always add reagents slowly and in a controlled manner, preferably using a dropping funnel, while continuously monitoring the internal reaction temperature.[7]

  • Cooling: Use an ice bath or other appropriate cooling system to dissipate the heat generated during the reaction and maintain the target temperature.[7]

  • Quenching: Quenching the reaction by pouring it onto crushed ice should be done cautiously and with vigorous stirring in a large vessel to manage the exotherm from dilution.

  • Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[11] All chemical waste must be segregated and disposed of according to institutional and local regulations.[11]

Experimental Protocols

Due to the high reactivity of 2-methoxythiophene, milder nitrating conditions are strongly preferred over the traditional concentrated nitric/sulfuric acid mixture to minimize substrate degradation and improve selectivity.

Protocol 1: Nitration with Nitric Acid in Acetic Anhydride

This is a widely used and effective method for nitrating reactive heterocycles.[2] Acetyl nitrate, formed in situ, is a less aggressive nitrating agent than the nitronium ion generated in mixed acid.

Materials and Equipment:

  • 2-Methoxythiophene (C₅H₆OS, MW: 114.17 g/mol )[12]

  • Fuming Nitric Acid (≥90%)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Crushed Ice

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic Solvent (e.g., Diethyl Ether or Dichloromethane)

  • Three-necked round-bottomed flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice-water bath

Procedure:

  • Preparation of Nitrating Agent: In a separate flask, cautiously add acetic anhydride to an equal volume of glacial acetic acid. Cool this mixture in an ice-water bath to 0-5 °C. Slowly, drop-by-drop, add fuming nitric acid (1.1 equivalents) to the cooled acetic anhydride/acetic acid mixture with efficient stirring. Maintain the temperature below 10 °C throughout the addition. This forms the acetyl nitrate reagent.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-methoxythiophene (1.0 equivalent) in a volume of glacial acetic acid.

  • Nitration: Cool the 2-methoxythiophene solution to -10 °C to 0 °C using an ice-salt bath.

  • Begin the slow, dropwise addition of the pre-cooled acetyl nitrate solution to the thiophene solution. It is critical to maintain the internal reaction temperature below 5 °C to prevent side reactions and ensure regioselectivity.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • A solid precipitate (the crude product) should form. If an oil separates, extraction is necessary. Extract the aqueous mixture three times with an organic solvent like diethyl ether.

  • Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acids - caution: CO₂ evolution ), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Nitration with Copper (II) Nitrate

Copper (II) nitrate is a mild and efficient nitrating agent, particularly useful for sensitive substrates.[13][14] The reaction often proceeds under neutral conditions, avoiding the use of strong acids.

Materials and Equipment:

  • 2-Methoxythiophene

  • Copper (II) Nitrate Hemipentahydrate (Cu(NO₃)₂·2.5H₂O)[14]

  • Acetic Anhydride (as solvent)

  • Deionized Water

  • Organic Solvent (e.g., Ethyl Acetate)

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 2-methoxythiophene (1.0 equivalent) in acetic anhydride.

  • Cool the solution to 0 °C in an ice-water bath with stirring.

  • Nitration: Add solid Copper (II) Nitrate (1.1 to 1.5 equivalents) portion-wise to the cooled solution over 15-20 minutes. Maintain the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into a beaker containing a large volume of ice water and stir for 30 minutes.

  • Extract the aqueous slurry three times with ethyl acetate.

  • Combine the organic layers and wash them with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Data Summary and Comparison

The choice of nitrating agent directly impacts yield, selectivity, and operational safety.

Nitrating Agent SystemSolvent(s)Temperature (°C)Key AdvantagesPotential Disadvantages
HNO₃ / Acetic Anhydride Acetic Acid / Acetic Anhydride-10 to 5 °CHigh yields, well-established method for thiophenes.[2][15]Highly exothermic reagent preparation, requires strict temperature control.
Copper (II) Nitrate Acetic Anhydride0 to 25 °CMilder conditions, avoids strong acids, good for sensitive substrates.[13][16]May require longer reaction times, yields can be variable.
HNO₃ / Trifluoroacetic Anhydride Not specifiedNot specifiedReported to give good yields for thiophene nitration.[16]Trifluoroacetic anhydride is expensive and corrosive.

Purification and Characterization of 5-Nitro-2-methoxythiophene

The crude product is typically a mixture of 5-nitro and 3-nitro isomers, with the 5-nitro isomer predominating. Purification is essential to isolate the desired product.

Purification Methods:

  • Recrystallization: This is an effective method if the crude product is solid. Ethanol or a mixed solvent system like hexane/ethyl acetate can be used. The 3-nitro isomer is sometimes less soluble and may crystallize out first from certain solvents.[17][18]

  • Column Chromatography: For separating isomers or purifying oily products, flash column chromatography on silica gel is the standard method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

Characterization Data for 5-Nitro-2-methoxythiophene:

  • Molecular Formula: C₅H₅NO₃S[19]

  • Molecular Weight: 159.16 g/mol [19]

  • Appearance: Typically a yellow crystalline solid.

  • Spectroscopic Data: Characterization would be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with literature values. The ¹H NMR spectrum is particularly useful for confirming the substitution pattern on the thiophene ring.

G Start Crude 2-Methoxythiophene Reaction Nitration Reaction (Controlled Temperature) Start->Reaction Reagents Nitrating Agent (e.g., HNO₃/(CH₃CO)₂O) Solvent (e.g., Acetic Acid) Reagents->Reaction Workup Aqueous Work-up (Ice Quench, Extraction) Reaction->Workup CrudeProduct Crude Nitro-2-methoxythiophene (Mixture of Isomers) Workup->CrudeProduct Purification Purification CrudeProduct->Purification Recrystallization Recrystallization Purification->Recrystallization If Solid Chromatography Column Chromatography Purification->Chromatography If Oil/Mixture PureProduct Pure 5-Nitro-2-methoxythiophene Recrystallization->PureProduct Chromatography->PureProduct Analysis Characterization (NMR, IR, MP) PureProduct->Analysis

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methoxy-3-nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties.[1] When substituted with both a methoxy and a nitro group, as in 2-methoxy-3-nitrothiophene derivatives, the resulting molecule becomes a highly versatile building block for the synthesis of complex molecular architectures. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment that can be exploited for various chemical transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[2][3] This application note provides a detailed guide to the Suzuki-Miyaura coupling of this compound derivatives, offering insights into the reaction mechanism, optimized protocols, and the critical role of various reaction parameters.

Reaction Mechanism and the Influence of Substituents

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[2]

In the context of this compound derivatives, the nature of the leaving group is a key consideration. While traditionally aryl halides are used, recent advancements have demonstrated that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings, a process initiated by the cleavage of the aryl-nitro bond by the palladium catalyst.[4][5] This opens up novel synthetic pathways, as nitroarenes are readily accessible through nitration reactions.[6]

The presence of the methoxy group at the 2-position and the nitro group at the 3-position of the thiophene ring significantly influences the reactivity of the molecule. The methoxy group, being an electron-donating group, can increase the electron density of the thiophene ring, potentially affecting the rate of oxidative addition. Conversely, the strongly electron-withdrawing nitro group at the 3-position activates the ring for nucleophilic attack and facilitates the oxidative addition step. The interplay of these electronic effects necessitates careful optimization of the reaction conditions to achieve high yields and selectivity.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of a 2-halo-3-nitro-5-methoxythiophene with an arylboronic acid.

Materials:

  • 2-Halo-3-nitro-5-methoxythiophene (e.g., 2-bromo-3-nitro-5-methoxythiophene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) (10 mL, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halo-3-nitro-5-methoxythiophene (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol).

  • Add the degassed solvent mixture (10 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-3-nitro-5-methoxythiophene.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials:

  • 2-Halo-3-nitro-5-methoxythiophene (0.5 mmol)

  • Arylboronic acid (0.75 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos) (0.01 mmol Pd₂(dba)₃, 0.02 mmol ligand)

  • Base (e.g., K₃PO₄) (1.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane) (5 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the 2-halo-3-nitro-5-methoxythiophene (0.5 mmol), arylboronic acid (0.75 mmol), base (1.0 mmol), palladium precatalyst, and ligand.

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 110-140 °C for 20-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the pure 2-aryl-3-nitro-5-methoxythiophene derivative.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes representative conditions that can be used as a starting point for optimization.

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Typical Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O10065-80
2Pd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O9070-85
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene110 (Microwave)80-95
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10075-90

Visualization of Key Processes

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 Base PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Thiophene 2-Methoxy-3-nitro-X-thiophene (R-X) Boronic Arylboronic Acid (R'-B(OR)2) Coupled 2-Aryl-3-nitro-5-methoxythiophene (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Conventional or Microwave) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Expert Insights and Troubleshooting

  • Catalyst Selection: For electron-rich thiophenes, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often effective.[7] N-heterocyclic carbene (NHC) ligands can also be highly active.[8]

  • Base and Solvent: The choice of base and solvent is interdependent.[4] A biphasic solvent system (e.g., toluene/water or dioxane/water) is common, and the base (e.g., K₂CO₃, K₃PO₄) facilitates the transmetalation step.[9] For moisture-sensitive substrates, anhydrous conditions with a base like K₃PO₄ are preferable.

  • Deboronated Side Products: Protodeboronation of the boronic acid can be a significant side reaction. Using a less polar solvent or a milder base can sometimes mitigate this issue.

  • Homocoupling: The homocoupling of the boronic acid can occur, especially in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction mixture is crucial.

  • Low Reactivity: If the reaction is sluggish, increasing the temperature, using a more active catalyst system (e.g., a palladacycle or a more electron-rich ligand), or switching to microwave heating can be beneficial.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a powerful synthetic tool for accessing novel and complex molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a wide range of valuable compounds. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • MDPI. (2019-02-26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • PMC. (2018-09-11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. (2024-02-23). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]

  • Synform. (2017-10-18). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]

  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]

  • PubMed. (2003-08-18). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. [Link]

  • PubMed. (2017-07-19). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Journal of King Saud University. (n.d.). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. [Link]

  • ResearchGate. (2025-08-06). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]

  • YouTube. (2021-04-22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • ResearchGate. (2019-02-13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of "2-Methoxy-3-nitrothiophene" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space in Medicinal Chemistry

The 2-aminothiophene scaffold is a privileged pharmacophore, integral to a wide array of biologically active molecules and approved therapeutics. The precise introduction of amine functionalities to the thiophene ring, particularly in the presence of sensitive functional groups, is a critical challenge in the synthesis of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to "2-Methoxy-3-nitrothiophene" derivatives. This specific class of substrates presents a unique set of challenges and opportunities due to the interplay of the electron-donating methoxy group and the strongly electron-withdrawing nitro group. Understanding this electronic landscape is paramount to developing a robust and high-yielding amination protocol.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, a 2-halo-3-nitrothiophene derivative) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.[2]

An unproductive side reaction that can occur is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine. The choice of ligand plays a critical role in minimizing this side reaction and promoting the desired reductive elimination.[2]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Ar-NR'R'' Red_Elim->Pd0 Product 2-Amino-3-nitrothiophene Derivative Red_Elim->Product ArX 2-Halo-3-nitrothiophene ArX->OxAdd Amine R'R''NH Amine->Amine_Coord

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for this compound Derivatives

The electronic nature of the "this compound" substrate requires careful consideration in the design of the reaction protocol.

  • The Nitro Group: The strong electron-withdrawing nature of the nitro group at the 3-position is expected to activate the 2-position towards oxidative addition, which is beneficial for the reaction. However, the nitro group is sensitive to strongly basic conditions and can be incompatible with bases such as sodium tert-butoxide (NaOtBu).[3] Therefore, the use of a milder base is crucial to avoid potential side reactions or degradation of the starting material.

  • The Methoxy Group: The electron-donating methoxy group at the 2-position will influence the electron density of the thiophene ring. While the activating effect of the nitro group is likely to dominate, the interplay of these two substituents necessitates careful optimization of the catalyst system.

Recommended Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-nitrothiophene with Aniline

This protocol provides a starting point for the amination of 2-halo-3-nitrothiophene derivatives. For the purpose of this application note, we will focus on the coupling of 2-bromo-3-nitrothiophene with aniline as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-3-nitrothiophene≥97%Commercially Available
Aniline≥99.5%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)99.9%Commercially Available
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99.9%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Argon (Ar)High Purity-
Experimental Setup Workflow

Figure 2: General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), (±)-BINAP (0.03 mmol, 3 mol%), and cesium carbonate (1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add 2-bromo-3-nitrothiophene (1.0 mmol) and aniline (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(phenylamino)-3-nitrothiophene.

Data and Expected Results

The following table provides a hypothetical set of reaction parameters and expected outcomes based on literature precedents for similar electron-deficient thiophene substrates.[4]

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-3-nitrothiopheneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10012~85
22-Bromo-3-nitrothiopheneMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10016~78
32-Chloro-3-nitrothiopheneAnilinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane11024~70

Yields are estimated and will require experimental optimization.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider using a pre-catalyst.
Poor choice of ligandScreen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for the specific substrate combination.
Formation of side products Base-mediated decompositionUse a milder base such as K₃PO₄ or K₂CO₃. Lower the reaction temperature.
HydrodehalogenationThis can be ligand-dependent. Try a different class of ligand (e.g., a Josiphos-type ligand).
Difficulty in purification Complex reaction mixtureOptimize reaction conditions to improve selectivity. Employ advanced purification techniques like preparative HPLC if necessary.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-3-nitrothiophene derivatives. The key to success lies in the careful selection of a mild base to accommodate the sensitive nitro group and a suitable catalyst-ligand system to promote efficient C-N bond formation. The protocol and guidelines presented in this application note provide a robust starting point for the exploration of this important reaction in the context of medicinal chemistry and drug discovery. Further optimization of reaction parameters for specific substrates is encouraged to achieve optimal yields and purity.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Request PDF: Palladium‐Catalyzed Amination of Electron-Deficient Halothiophenes. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2-Methoxy-3-nitrothiophene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Thiophene Scaffold and the Rise of a Privileged Intermediate

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with unique electronic properties and metabolic profile, allows for fine-tuning of a drug candidate's pharmacokinetics and pharmacodynamics.[1] Within the vast armamentarium of thiophene-based building blocks, 2-Methoxy-3-nitrothiophene emerges as a particularly versatile and strategic intermediate. The orthogonal reactivity conferred by the electron-donating methoxy group and the electron-withdrawing nitro group on adjacent positions of the thiophene ring provides medicinal chemists with a powerful tool for constructing complex molecular architectures.

This guide provides an in-depth exploration of this compound, detailing its synthesis, chemical reactivity, and application through validated protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the discovery of novel therapeutic agents.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The following data provides a reference for the identification and quality control of this compound.

PropertyValueSource
CAS Number 30549-14-5[3]
Molecular Formula C₅H₅NO₃S[4]
Molecular Weight 159.16 g/mol [4]
Appearance Pale yellow crystalline solid[5]
InChI Key DMCGGXGEVDUVNE-UHFFFAOYSA-N[4]

Spectroscopic Signatures: While a dedicated public spectrum for the title compound is sparse, data can be inferred from related structures and general principles.[4][6]

TechniqueExpected Signature
¹H NMR Three signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the thiophene ring protons, and a singlet in the upfield region (approx. 3.9-4.1 ppm) for the methoxy protons.
¹³C NMR Five distinct signals are expected: four for the thiophene ring carbons (two of which will be significantly influenced by the nitro and methoxy groups) and one for the methoxy carbon.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹), and C-O stretching for the methoxy group.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z = 159, with potential fragmentation patterns involving the loss of NO₂, OCH₃, or other small fragments.

Synthesis of the Intermediate: A Protocol for Controlled Nitration

The most direct route to this compound is the electrophilic nitration of 2-methoxythiophene. The electron-donating methoxy group strongly activates the thiophene ring towards electrophilic substitution, primarily at the C5 and C3 positions.[7] Careful control of reaction conditions is paramount to favor nitration at the C3 position and prevent the formation of di-nitrated byproducts.[8][9]

Protocol 1: Synthesis of this compound

This protocol employs a classic nitrating agent, fuming nitric acid in acetic anhydride, which generates the potent electrophile, acetyl nitrate, in situ. The low temperature is critical for managing the high reactivity of the methoxy-activated thiophene ring.

Materials:

  • 2-Methoxythiophene (1.0 eq)

  • Acetic Anhydride (5.0 eq)

  • Fuming Nitric Acid (≥90%, 1.1 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice-salt bath.

Procedure:

  • In a clean, dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxythiophene (1.0 eq) in acetic anhydride (5.0 eq).

  • Cool the mixture to -10 °C using an ice-salt bath with vigorous stirring.

  • In a separate, dry dropping funnel, prepare a solution of fuming nitric acid (1.1 eq) in a small amount of acetic anhydride.

  • Add the nitric acid solution dropwise to the cooled thiophene solution, ensuring the internal temperature does not rise above -5 °C. The rate of addition is critical to control selectivity and safety.

  • After the addition is complete, allow the reaction to stir at -10 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification:

  • The crude product is typically a yellow oil or solid. Purification can be achieved via column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization:

  • Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry, comparing the data with the expected signatures outlined in Section 1.

The Synthetic Powerhouse: Reactivity and Key Transformations

The strategic placement of the methoxy and nitro groups makes this compound a hub for diverse synthetic transformations. The interplay between the electron-donating -OCH₃ group and the electron-withdrawing -NO₂ group dictates the molecule's reactivity profile.

Reactivity_of_this compound cluster_0 Key Transformations cluster_1 Electronic Effects Intermediate This compound Amine 2-Methoxy-3-aminothiophene Intermediate->Amine Nitro Reduction (e.g., SnCl₂, H₂/Pd-C) SNAr_Product 2-Substituted-3-nitrothiophene Intermediate->SNAr_Product SNAr (Nu⁻ attacks C2) Functionalized_Amine Diverse Bioactive Scaffolds (e.g., fused heterocycles) Amine->Functionalized_Amine Further Derivatization (Amide coupling, cyclization) info • -NO₂ (EWG): Activates C2 for SNAr • -OCH₃ (EDG): Donates electron density • Amine (-NH₂): Powerful handle for cyclization

Caption: Key synthetic routes starting from this compound.

A. Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine, providing a crucial handle for further functionalization. This transformation unlocks access to 2-methoxy-3-aminothiophene, a precursor for building complex heterocyclic systems, such as thieno[3,2-b]pyridines or other fused rings, which are common motifs in pharmacologically active molecules.[2]

Protocol 2: Reduction to 2-Methoxy-3-aminothiophene

This protocol uses tin(II) chloride, a classic and reliable reagent for the reduction of aromatic nitro groups in the presence of other sensitive functional groups.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • If using ethyl acetate, add concentrated HCl dropwise with stirring at room temperature. If using ethanol, the mixture can be heated to reflux (typically 50-70 °C).

  • Stir the reaction mixture vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • Carefully basify the mixture by adding a 5M NaOH solution dropwise until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Extract the mixture with DCM or ethyl acetate (3x volumes).

  • Filter the combined organic extracts through a pad of Celite to remove the tin salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • The resulting 2-methoxy-3-aminothiophene is often used directly in the next step due to potential instability. If necessary, it can be purified by column chromatography on silica gel, but degradation on silica is possible.

B. Nucleophilic Aromatic Substitution (SₙAr)

The powerful electron-withdrawing effect of the nitro group, combined with activation from the adjacent methoxy group, makes the C2 position of the thiophene ring highly electrophilic.[10] This allows the methoxy group to be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This reaction is a cornerstone of its utility, enabling the direct introduction of diverse functionalities at the C2 position.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) TransitionState Meisenheimer Complex (Stabilized by -NO₂) Start->TransitionState Rate-limiting attack at C2 Product 2-Nu-3-nitrothiophene + MeO⁻ TransitionState->Product Loss of leaving group

Caption: The SₙAr mechanism for functionalizing the thiophene ring.

Applications in Drug Discovery: A Case Study Perspective

Derivatives of this compound are integral to the synthesis of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12]

  • Antimicrobial Agents: The nitrothiophene moiety itself possesses antibacterial properties.[12][13] Functionalization via the amine handle (from nitro reduction) has led to the development of novel thiophene derivatives with activity against drug-resistant bacteria.[14]

  • Anticancer Agents: The 2-aminothiophene core, readily accessible from our intermediate, is a key component in various kinase inhibitors and other anticancer agents.[15][16] For example, substituted 2-aminothiophene-3-carboxylates have been investigated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target in cancer and diabetes.[15]

Safety and Handling

  • Nitroaromatic Compounds: this compound is a nitroaromatic compound and should be handled with care. These compounds can be toxic and are potential skin irritants. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Nitrating Agents: Fuming nitric acid and acetic anhydride are highly corrosive. The mixture can be explosive under certain conditions. Perform the reaction at low temperatures and with slow, controlled addition of reagents.

  • Reduction Reagents: Concentrated HCl is highly corrosive. Handle with extreme care. The basification step with NaOH is exothermic and should be performed slowly and with cooling.

Conclusion

This compound is more than just a chemical; it is a strategic platform for innovation in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry point to a diverse chemical space. The ability to perform selective nitro reduction or nucleophilic substitution allows for the rapid generation of compound libraries and the efficient synthesis of complex target molecules. By understanding its reactivity and mastering the protocols for its use, researchers can significantly accelerate the discovery and development of the next generation of thiophene-based therapeutics.

References

  • Echaieb, A., Gabsi, W., & Boubaker, T. (2014). Nucleophilic Substitution Reactions of 2‐Methoxy‐3‐X‐5‐nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. International Journal of Chemical Kinetics, 46(8), 470–476. Available at: [Link].

  • Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link].

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Synthesis of thiophene and Their Pharmacological Activity. IJPRA. Available at: [Link].

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link].

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link].

  • SpectraBase. 2-METHOXY-3-NITRO-THIOPHENE. SpectraBase. Available at: [Link].

  • ResearchGate. Studies on the biological activity of some nitrothiophenes. ResearchGate. Available at: [Link].

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available at: [Link].

  • Kumar, A., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link].

  • Tadigoppula, N., et al. (2013). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link].

  • Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Available at: [Link].

  • ResearchGate. 2-Methoxy-3-nitrophenol. ResearchGate. Available at: [Link].

  • Iaroshenko, V. O., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Available at: [Link].

  • NIST. 2-Methoxythiophene. NIST WebBook. Available at: [Link].

  • Google Patents. Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.
  • Google Patents. Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.
  • Nakamura, S., et al. Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Journal of Physical Chemistry A. Available at: [Link].

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The Strategic Application of 2-Methoxy-3-nitrothiophene in the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the thiophene ring has emerged as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a versatile building block in the design of therapeutic agents.[3] Thiophene derivatives have demonstrated a wide array of anticancer activities, including the inhibition of crucial cellular targets like protein kinases, tubulin, and topoisomerases.[1][2] This guide focuses on a specific, highly functionalized thiophene derivative, 2-Methoxy-3-nitrothiophene , and elucidates its strategic application as a precursor for the synthesis of potent kinase inhibitors, particularly those based on the thieno[2,3-d]pyrimidine core.

Rationale for this compound as a Starting Material

The choice of this compound as a starting material is predicated on the strategic placement of its functional groups, which allows for a streamlined and efficient synthesis of complex heterocyclic systems.

  • The Nitro Group as a Masked Amine: The nitro group at the 3-position is a versatile functional handle. Its electron-withdrawing nature influences the reactivity of the thiophene ring, and more importantly, it can be readily and cleanly reduced to a primary amine.[1] This in-situ generation of a 2-amino group is a pivotal step in the construction of fused pyrimidine rings.

  • The Methoxy Group for Structural Integrity and Modulation: The methoxy group at the 2-position serves multiple roles. It influences the electronic environment of the thiophene ring and can play a role in the binding of the final compound to its biological target. Furthermore, its presence provides a point for potential future derivatization to optimize the pharmacological properties of the synthesized agent.

This guide will delineate a representative synthetic pathway to a class of dual c-Met and VEGFR-2 kinase inhibitors, showcasing the practical utility of this compound.

Targeted Signaling Pathway: Dual Inhibition of c-Met and VEGFR-2

The signaling pathways governed by receptor tyrosine kinases (RTKs) are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, angiogenesis, and metastasis. The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are two such RTKs that are critical drivers of tumor progression.

  • c-Met Pathway: Aberrant activation of the c-Met pathway is implicated in numerous malignancies and is associated with poor prognosis. It drives tumor growth, invasion, and the development of resistance to other therapies.

  • VEGFR-2 Pathway: VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.

Simultaneously inhibiting both c-Met and VEGFR-2 presents a powerful therapeutic strategy to attack the tumor on multiple fronts: directly by halting cell proliferation and survival, and indirectly by cutting off its blood supply.[2] Thieno[2,3-d]pyrimidine derivatives have been identified as a promising scaffold for the development of such dual inhibitors.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K VEGFR-2->PI3K Angiogenesis Angiogenesis VEGFR-2->Angiogenesis c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3->Transcription Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR-2 Inhibitor->c-Met Proliferation Proliferation Transcription->Proliferation Metastasis Metastasis Transcription->Metastasis

Caption: Dual inhibition of c-Met and VEGFR-2 pathways.

Synthetic Workflow and Protocols

The following section outlines a detailed, multi-step synthetic protocol for a representative thieno[2,3-d]pyrimidine-based kinase inhibitor, starting from this compound.

G start This compound step1 Step 1: Reduction of Nitro Group start->step1 intermediate1 2-Amino-3-methoxythiophene step1->intermediate1 step2 Step 2: Cyclization (e.g., with formamide) intermediate1->step2 intermediate2 4-Methoxythieno[2,3-d]pyrimidine step2->intermediate2 step3 Step 3: Chlorination intermediate2->step3 intermediate3 4-Chloro-methoxythieno[2,3-d]pyrimidine step3->intermediate3 step4 Step 4: Nucleophilic Aromatic Substitution intermediate3->step4 final_product Target Kinase Inhibitor step4->final_product

Caption: Proposed synthetic workflow.

Protocol 1: Synthesis of 2-Amino-3-methoxythiophene (Intermediate 1)

Principle: This step involves the reduction of the nitro group on the thiophene ring to a primary amine. A common and effective method is catalytic hydrogenation, although other reducing agents like tin(II) chloride can also be employed.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-3-methoxythiophene. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of 4-Methoxythieno[2,3-d]pyrimidin-4(3H)-one (Intermediate 2)

Principle: The synthesized 2-aminothiophene derivative is cyclized to form the thieno[2,3-d]pyrimidine core. This can be achieved by reacting the amine with a suitable one-carbon synthon, such as formamide or formic acid, which provides the necessary atoms to form the pyrimidine ring.

Materials:

  • 2-Amino-3-methoxythiophene (from Protocol 1)

  • Formamide

  • High-temperature reaction vessel

  • Heating mantle or oil bath

Procedure:

  • Combine the crude 2-Amino-3-methoxythiophene (1.0 eq) with an excess of formamide in a high-temperature reaction vessel.

  • Heat the mixture to a high temperature (typically 150-180 °C) and maintain for several hours (4-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 4-Methoxythieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 3: Synthesis of 4-Chloro-methoxythieno[2,3-d]pyrimidine (Intermediate 3)

Principle: To enable the introduction of various amine side chains, the hydroxyl group of the pyrimidinone is converted to a more reactive leaving group, typically a chlorine atom. This is achieved using a chlorinating agent like phosphoryl chloride (POCl₃).

Materials:

  • 4-Methoxythieno[2,3-d]pyrimidin-4(3H)-one (from Protocol 2)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend the 4-Methoxythieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphoryl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours, until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-Chloro-methoxythieno[2,3-d]pyrimidine.

Protocol 4: Synthesis of the Final Kinase Inhibitor

Principle: The final step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 4-position of the thieno[2,3-d]pyrimidine core is displaced by a desired amine. This amine side chain is crucial for the compound's binding affinity and selectivity for the target kinases.

Materials:

  • 4-Chloro-methoxythieno[2,3-d]pyrimidine (from Protocol 3)

  • The desired substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • A suitable solvent (e.g., isopropanol, n-butanol, or DMF)

  • A base (e.g., diisopropylethylamine - DIPEA) or acid catalyst (e.g., HCl)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 4-Chloro-methoxythieno[2,3-d]pyrimidine (1.0 eq) and the desired substituted aniline (1.1-1.5 eq) in a suitable solvent.

  • Add a base like DIPEA or a catalytic amount of acid, depending on the specific reaction conditions required for the chosen aniline.

  • Heat the reaction mixture to reflux for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the final thieno[2,3-d]pyrimidine-based kinase inhibitor.

Data Presentation: Biological Activity of Representative Thieno[2,3-d]pyrimidine Inhibitors

The following table presents representative biological activity data for thieno[2,3-d]pyrimidine derivatives, demonstrating their potency as kinase inhibitors.[2]

Compound IDTarget KinaseIC₅₀ (nM)Target Cell LineGI₅₀ (nM)
12j c-Met25EBC-1 (Lung)120
VEGFR-248HT-29 (Colon)350
12m c-Met31MKN-45 (Gastric)180
VEGFR-255U87-MG (Glioblastoma)410

IC₅₀: The concentration of the compound that inhibits 50% of the enzyme's activity. GI₅₀: The concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Perspectives

This compound serves as a highly valuable and strategic starting material for the synthesis of complex, biologically active molecules. The protocols outlined in this guide demonstrate a plausible and efficient pathway to a class of potent thieno[2,3-d]pyrimidine-based kinase inhibitors. The inherent versatility of the 2-aminothiophene intermediate allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. The continued exploration of this and similar scaffolds holds significant promise for the development of next-generation targeted anticancer therapies.

References

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. [Link]

  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (2017). PubMed. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ScienceDirect. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. (2019). ACS Publications. [Link]

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Methoxy-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Functionalization of the Thiophene Scaffold

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, with 2-aminothiophene derivatives, in particular, being core components of numerous pharmacologically active agents.[1] The targeted synthesis of N-substituted 2-amino-3-nitrothiophenes represents a key strategy for developing novel compounds with potential therapeutic applications. The electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the thiophene ring, making the C2 position susceptible to nucleophilic attack. This application note provides a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) of 2-methoxy-3-nitrothiophene with primary amines, a robust method for accessing a diverse range of N-substituted 2-amino-3-nitrothiophene derivatives.

Mechanism & Scientific Rationale: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of this compound proceeds via a classical addition-elimination mechanism.[2] The reaction is initiated by the attack of a nucleophile, in this case, a primary amine, at the electron-deficient C2 carbon of the thiophene ring. This step is typically the rate-determining step of the reaction. The strong electron-withdrawing effect of the adjacent nitro group is crucial, as it stabilizes the negative charge of the resulting intermediate, known as a Meisenheimer complex, through resonance. In the subsequent, faster step, the methoxy group is eliminated as a methoxide anion, and the aromaticity of the thiophene ring is restored, yielding the N-substituted 2-amino-3-nitrothiophene product. The presence of a base in the reaction mixture can facilitate the deprotonation of the amine nucleophile, increasing its nucleophilicity, and also neutralize the acidic species generated during the reaction.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Meisenheimer_Complex Product N-Substituted-2-amino-3-nitrothiophene Meisenheimer_Complex->Product Elimination of Methoxide Methanol Methanol Meisenheimer_Complex->Methanol

Caption: General mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of N-Aryl-3-nitrothiophen-2-amines

This protocol describes a general procedure for the synthesis of N-aryl-3-nitrothiophen-2-amines via the nucleophilic aromatic substitution of this compound with anilines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Substituted Aniline≥98%Commercially Availablee.g., Aniline, p-toluidine, 4-fluoroaniline
Ethanol (EtOH)AnhydrousCommercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, powderedCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography
Petroleum EtherACS GradeCommercially AvailableFor chromatography and washing
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Addition of Reagents: Add the substituted aniline (1.1 mmol, 1.1 eq) and anhydrous ethanol (10 mL).

  • Initiation of Reaction: While stirring, add anhydrous potassium carbonate (1.5 mmol, 1.5 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.[3][4]

Experimental_Workflow start Start setup 1. Reaction Setup: - this compound - Substituted Aniline - Ethanol start->setup reagents 2. Add K₂CO₃ setup->reagents reaction 3. Reflux for 4-6h (Monitor by TLC) reagents->reaction workup 4. Cool and Pour into Ice Water reaction->workup filtration 5. Vacuum Filter Solid Product workup->filtration purification 6. Recrystallize from Ethanol or Column Chromatography filtration->purification end End: Pure N-Aryl-3-nitrothiophen-2-amine purification->end

Caption: Experimental workflow for the synthesis.

Expected Results & Characterization

The reaction is expected to yield the corresponding N-aryl-3-nitrothiophen-2-amine as a colored solid. The yields are generally good to excellent, depending on the specific aniline used. The products can be characterized by standard spectroscopic methods.

ProductExpected Yield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
N-(4-Fluorophenyl)-3-nitrothiophen-2-amine90129–1306.29 (d, 1H), 7.12–7.18 (m, 2H), 7.34–7.39 (m, 3H), 10.16 (br s, 1H)
N-(4-Chlorophenyl)-3-nitrothiophen-2-amine92161–1626.33 (d, 1H), 7.31–7.43 (m, 5H), 10.29 (br s, 1H)
N-(p-Tolyl)-3-nitrothiophen-2-amine88134–1352.38 (s, 3H), 6.27 (d, 1H), 7.23-7.29 (m, 4H), 7.35 (d, 1H), 10.12 (br s, 1H)

Data adapted from Kumar et al. (2015) for products synthesized via a different route, but characterization data is applicable.[3]

Troubleshooting & Optimization

  • Low Yield:

    • Incomplete Reaction: Extend the reaction time and continue to monitor by TLC. Ensure the reaction is at a consistent reflux.

    • Moisture: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the starting material and affect the base.

    • Base Inefficiency: Use freshly powdered potassium carbonate to ensure maximum surface area and reactivity.

  • Side Product Formation:

    • Multiple Substitutions: While less common, highly activated anilines could potentially lead to side reactions. Careful control of stoichiometry and reaction time is important.

    • Purification: If inseparable by recrystallization, column chromatography is recommended for obtaining a highly pure product.

Conclusion

The nucleophilic aromatic substitution of this compound with primary amines is a highly efficient and versatile method for the synthesis of N-substituted 2-amino-3-nitrothiophenes. The protocol described herein is robust and can be adapted for a wide range of aniline derivatives, providing a valuable tool for the generation of compound libraries for drug discovery and materials science research.

References

  • Spinelli, D., Consiglio, G., & Noto, R. (1978). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1495-1498. [Link]

  • Kumar, S. V., Muthusubramanian, S., Menéndez, J. C., & Perumal, S. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1707–1712. [Link]

  • Kumar, S. V., Muthusubramanian, S., Menéndez, J. C., & Perumal, S. (2015). Supporting Information for: An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1707–1712. [Link]

  • Echaieb, A., Gabsi, W., & Boubaker, T. (2014). Nucleophilic Substitution Reactions of 2-Methoxy-3-X-5-nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. International Journal of Chemical Kinetics, 46(8), 470-476. [Link]

  • Pouzen, J. T., Souissi, S., Al-Shehri, S., Kaya, C., Fleurat-Lessard, P., & Boubaker, T. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 46(14), 1017-1028. [Link]

  • Nguyen, T. T., Le, T. H., Nguyen, T. C., Vo, T. K., & Nguyen, T. B. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24599–24623. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2-Methoxy-3-nitrothiophene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-methoxy-3-nitrothiophene. This valuable building block in medicinal chemistry presents unique synthetic challenges, primarily concerning regioselectivity in the nitration of the electron-rich 2-methoxythiophene starting material. This guide offers a detailed exploration of common issues, troubleshooting strategies, and alternative synthetic pathways to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 2-methoxythiophene problematic for obtaining the 3-nitro isomer?

The methoxy group at the C2 position of the thiophene ring is a strong activating and ortho-para directing group in electrophilic aromatic substitution. Consequently, direct nitration overwhelmingly favors the formation of the 2-methoxy-5-nitrothiophene isomer, with the desired 3-nitro isomer being a minor product. This is due to the electronic and steric factors that make the C5 position more susceptible to electrophilic attack.

Q2: What are the primary side products to expect during the synthesis?

The main side product is the 2-methoxy-5-nitrothiophene isomer. Depending on the reaction conditions, over-nitration can also occur, leading to dinitrothiophene derivatives. Additionally, the high reactivity of the thiophene ring can lead to oxidative degradation, especially with harsh nitrating agents, indicated by the formation of dark-colored impurities.

Q3: What are the initial signs of a failed or suboptimal reaction?

Key indicators of a problematic reaction include:

  • A dark red or black reaction mixture: This often signals oxidation and degradation of the thiophene ring.

  • Low consumption of starting material: As monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • A complex product mixture on TLC/GC: Multiple spots or peaks of similar intensity suggest a lack of selectivity.

Q4: Are there safer alternatives to traditional nitrating agents like nitric acid/sulfuric acid?

Yes, milder nitrating agents are highly recommended to avoid the violent and often uncontrollable reactions that can occur with strong acids and the highly reactive thiophene ring.[1] Options include nitric acid in acetic anhydride or the use of solid acid catalysts like Fe³⁺-montmorillonite clay.[2]

Troubleshooting Guide

Issue 1: Predominant Formation of the 5-Nitro Isomer

This is the most common challenge in the direct nitration approach.

Root Cause: The inherent directing effect of the 2-methoxy group.

Solutions:

  • Employ a Directed ortho-Metalation (DoM) Strategy: This is a powerful technique to achieve regioselective functionalization at the C3 position. The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong base like n-butyllithium. The resulting organolithium intermediate can then be quenched with a suitable electrophilic nitrating agent.

  • Utilize a Blocking Group Strategy: Although more synthetically demanding, this involves temporarily blocking the more reactive C5 position with a removable group. After nitration at the C3 position, the blocking group is removed to yield the desired product.

Issue 2: Low Overall Yield

Low yields can stem from several factors, including degradation of starting material and product, incomplete reaction, or loss during workup and purification.

Root Cause Analysis & Solutions:

Potential Cause Troubleshooting Steps
Degradation of 2-methoxythiophene Use milder nitrating agents. Maintain strict temperature control, typically at low temperatures (e.g., -78 °C for lithiation). Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).
Incomplete Reaction Monitor the reaction progress closely using TLC or GC. If starting material persists, consider extending the reaction time or slightly increasing the temperature if the reaction is known to be robust. For DoM, ensure the lithiating agent is of high quality and accurately titrated.
Product Loss During Workup Carefully perform aqueous quenching at low temperatures. Ensure efficient extraction with an appropriate organic solvent. Minimize the number of purification steps.
Issue 3: Difficulty in Purifying the Product

The separation of this compound from its 5-nitro isomer can be challenging due to their similar polarities.

Solutions:

  • Column Chromatography: Careful selection of the stationary phase (e.g., silica gel) and a well-optimized eluent system (e.g., hexane/ethyl acetate mixtures) is crucial. Gradient elution may be necessary to achieve good separation.

  • Recrystallization: If a solid, fractional recrystallization from a suitable solvent system can be effective. This may require screening various solvents to find one that provides differential solubility for the isomers.

Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Metalation (DoM)

This protocol is a recommended starting point for achieving high regioselectivity.

Step 1: Lithiation of 2-Methoxythiophene

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 2-methoxythiophene (1.0 equivalent) to the cooled THF.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

Step 2: Nitration of the Lithiated Intermediate

  • In a separate flask, prepare a solution of the nitrating agent. A suitable choice for organolithium compounds is N-nitrosodimethylamine or an alkyl nitrate.

  • Slowly add the nitrating agent solution to the lithiated thiophene solution at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC for the consumption of the starting material and the formation of the product.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Protocol 2: Alternative Synthesis via Domino Reaction

For cases where direct functionalization is problematic, building the thiophene ring with the desired substitution pattern is a powerful alternative. A domino reaction of α-nitroketene N,S-acetals with 1,4-dithiane-2,5-diol has been shown to be an efficient method for synthesizing 3-nitrothiophen-2-amines.[1] While not a direct synthesis of this compound, this approach highlights a strategy of constructing the ring with the nitro group already in the desired position.

Visualizing the Synthetic Challenges and Solutions

Diagram 1: Regioselectivity in the Nitration of 2-Methoxythiophene

G cluster_start Starting Material cluster_reaction Direct Nitration cluster_products Products 2-MT 2-Methoxythiophene Nitration Nitrating Agent (e.g., HNO3/H2SO4) 2-MT->Nitration 3-Nitro This compound (Minor Product) Nitration->3-Nitro Ortho-attack (Less favored) 5-Nitro 2-Methoxy-5-nitrothiophene (Major Product) Nitration->5-Nitro Para-attack (Favored) G Start Low Yield of This compound Check_Purity Check for Degradation (Dark Coloration) Start->Check_Purity Check_Reaction Analyze Reaction Mixture (TLC/GC) Start->Check_Reaction Check_Workup Review Workup & Purification Procedure Start->Check_Workup Degradation_Yes Use Milder Reagents & Strict Temp. Control Check_Purity->Degradation_Yes Degradation Observed Degradation_No Proceed to Next Check Check_Purity->Degradation_No No Degradation Incomplete_Yes Extend Reaction Time or Check Reagent Quality Check_Reaction->Incomplete_Yes Incomplete Reaction Incomplete_No Proceed to Next Check Check_Reaction->Incomplete_No Complete Reaction Loss_Yes Optimize Extraction & Purification Steps Check_Workup->Loss_Yes Potential Loss Identified

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Irgashev, R. A., et al. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 2489–2497.
  • Myers, A. G. Research Group. Directed (ortho)
  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
  • Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University.
  • Abarca, B., et al. (2010). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. The Journal of Organic Chemistry, 75(8), 2534-8.
  • Echaieb, A., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • Punniyamurthy, T., et al. (2016). Domino Synthesis of Tetrasubstituted Thiophenes from 1,3-Enynes with Mercaptoacetaldehyde. The Journal of Organic Chemistry, 81(7), 2670-2674.
  • Snieckus, V. (2013). The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review.

Sources

Technical Support Center: Nitration of 2-Methoxythiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 2-methoxythiophene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The high reactivity of the 2-methoxythiophene ring, while advantageous, presents unique challenges in controlling regioselectivity and minimizing side product formation. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered during the nitration of 2-methoxythiophene.

Q1: What are the expected major products of this reaction?

A1: The nitration of 2-methoxythiophene is an electrophilic aromatic substitution reaction. The electron-donating methoxy group (-OCH₃) at the C2 position strongly activates the thiophene ring towards electrophilic attack, primarily at the C5 and C3 positions.[1] Therefore, the two expected major products are 2-methoxy-5-nitrothiophene (the kinetically and thermodynamically favored product) and 2-methoxy-3-nitrothiophene .[1][2]

Q2: What are the most common side products I should be aware of?

A2: Several side products can arise depending on the reaction conditions:

  • Isomeric Impurities: The most common impurity is the this compound isomer, which can be challenging to separate from the desired 5-nitro product due to similar physical properties.[3][4]

  • Dinitrated Products: The activated ring is susceptible to over-nitration, leading to the formation of dinitro-2-methoxythiophene isomers if the reaction is not carefully controlled.[5]

  • Oxidation Byproducts: Thiophene rings are sensitive to strong oxidizing agents. Harsh nitrating conditions (e.g., concentrated nitric acid alone, high temperatures) can cause ring oxidation, resulting in the formation of polymeric tars and intensely colored impurities.[5]

  • Ipso-Substitution Products: While less common with a methoxy group, ipso attack (where the nitro group displaces a substituent other than hydrogen) is a known phenomenon in electrophilic substitutions.[6][7][8][9] If your starting material contains other substituents (e.g., silyl or carboxyl groups), their displacement could lead to unexpected byproducts.

Q3: My reaction mixture turned dark brown or black. What does this signify?

A3: A dark coloration, especially dark red, brown, or black, is a strong indicator of oxidation and decomposition of the thiophene ring.[5] This is typically caused by temperatures rising too quickly or the use of an overly aggressive nitrating agent. Success in this reaction depends heavily on proper temperature control.[5]

Q4: How can I control the regioselectivity to favor the 5-nitro isomer?

A4: Controlling the 5-nitro to 3-nitro ratio is critical. The C5 position is electronically favored, but harsh conditions can reduce this selectivity. To maximize the yield of the 5-nitro isomer:

  • Use a Milder Nitrating Agent: The classical and highly effective method uses a mixture of fuming nitric acid in acetic anhydride.[10] This in-situ formation of acetyl nitrate provides a less aggressive electrophile.

  • Maintain Low Temperatures: The reaction should be conducted at low temperatures, typically between -5°C and 10°C, to minimize side reactions and improve selectivity.[3][10]

  • Consider Heterogeneous Catalysts: Recent methodologies have shown that using solid acid catalysts, such as metal-exchanged montmorillonite clays, can improve selectivity for the 2-nitro (equivalent to the 5-nitro) position, often under milder conditions.[3][4]

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and solving problems encountered during the experiment.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Decomposition/Oxidation: Reaction temperature was too high. 2. Ineffective Nitrating Agent: Nitric acid has decomposed, or the in-situ agent did not form correctly. 3. Loss During Workup: Product is water-soluble or was lost during extraction.1. Strictly maintain the recommended low temperature profile (-5°C to 10°C). Ensure efficient stirring and cooling.[5] 2. Use fresh, high-quality reagents. Prepare the nitrating mixture (e.g., HNO₃ in Ac₂O) just before use. 3. After quenching on ice, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ether, ethyl acetate).[10]
Poor Regioselectivity (High percentage of 3-nitro isomer)1. Harsh Reaction Conditions: High reaction temperature or use of a strong acid catalyst (e.g., H₂SO₄) can decrease selectivity. 2. Incorrect Reagent Stoichiometry: An excessive amount of nitrating agent can lead to less selective reactions.1. Employ a milder nitrating system like fuming HNO₃ in acetic anhydride/acetic acid.[10] Avoid sulfuric acid. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the nitrating agent. Monitor the reaction by TLC or GC to avoid over-reacting.
Final Product is a Dark Oil or Colored Solid 1. Presence of Dinitro Byproducts: Over-nitration has occurred.[5] 2. Oxidation Impurities: Polymeric or oxidized materials are present.[5]1. Purify the crude product via column chromatography or fractional crystallization. 2. Attempt purification by recrystallization, potentially with a charcoal treatment to remove colored impurities.[11] Steam distillation can also be effective for removing non-volatile tars.[10]
Runaway Reaction (Rapid, uncontrolled temperature increase)1. Improper Reagent Addition: The nitrating agent was added too quickly. 2. Inadequate Cooling: The cooling bath was not sufficient to dissipate the exothermic heat of reaction. 3. Reaction of Acetic Anhydride and Nitric Acid: This mixture can be explosive if not handled correctly and pre-cooled.[4]1. Add the nitrating agent or the thiophene solution dropwise via an addition funnel to control the reaction rate.[5] 2. Use a larger, more efficient cooling bath (e.g., acetone/dry ice) and ensure vigorous stirring. 3. Always prepare the nitrating mixture at low temperatures and add it slowly to the substrate solution.[5]
Visualizing the Reaction Pathway

The diagram below illustrates the electrophilic substitution mechanism for the nitration of 2-methoxythiophene, showing the pathways to the two primary isomeric products.

NitrationMechanism sub 2-Methoxythiophene intermediate5 σ-complex (C5 attack) sub->intermediate5 C5 Attack intermediate3 σ-complex (C3 attack) sub->intermediate3 C3 Attack reagents HNO₃ / Ac₂O no2_plus NO₂⁺ (Nitronium Ion) reagents->no2_plus Generates product5 2-Methoxy-5-nitrothiophene (Major Product) intermediate5->product5 Deprotonation product3 This compound (Minor Product) intermediate3->product3 Deprotonation deprotonation -H⁺ deprotonation2 -H⁺

Caption: Mechanism of 2-methoxythiophene nitration.

Experimental Protocols

The following protocols are provided as a baseline. Optimization may be required based on your specific laboratory conditions and purity requirements.

Protocol 1: Classical Nitration using Acetyl Nitrate

This procedure is adapted from the well-established Babasinian method for thiophene nitration, which provides good yields and selectivity.[10]

Materials:

  • 2-Methoxythiophene

  • Fuming Nitric Acid (≥90%)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Crushed Ice / Ice Water

  • Diethyl Ether (or other extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Prepare Thiophene Solution: In a flask, dissolve 2-methoxythiophene (1 equiv.) in acetic anhydride (approx. 3-4 volumes). Cool this solution in an ice-salt bath to 0-5°C.

  • Prepare Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid (1.1 equiv.) to a mixture of acetic anhydride and glacial acetic acid (approx. 6 volumes total) while maintaining the temperature below 10°C with an ice bath. Caution: This mixing is exothermic.

  • Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred thiophene solution. Meticulously maintain the internal reaction temperature at or below 10°C throughout the addition.

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using TLC or GC.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow solid (the crude product) should precipitate.

  • Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.[4]

  • Workup: Transfer the aqueous filtrate to a separatory funnel and extract several times with diethyl ether to recover any dissolved product. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Combine & Dry: Combine the isolated solid with the residue from the extraction. Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is often sufficient to obtain a product of high purity, especially for removing baseline impurities and oxidation products.[11]

Procedure:

  • Solvent Selection: Choose a suitable solvent system. A mixed solvent system like hexane/isopropyl ether or ethanol-water is often effective.[3][11] The ideal solvent should dissolve the crude product when hot but sparingly when cold.

  • Dissolution: Dissolve the crude nitrated product in a minimum amount of the hot solvent.

  • (Optional) Decolorization: If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[11]

  • Filtration: Perform a hot filtration to remove the charcoal (if used) or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizing the Troubleshooting Workflow

This flowchart provides a logical path for addressing common issues during the synthesis.

TroubleshootingWorkflow start Experiment Complete check_yield Check Yield & Purity (TLC/NMR) start->check_yield low_yield Problem: Low Yield check_yield->low_yield No impure Problem: Impure Product check_yield->impure Yes, but... success Result: Success check_yield->success Yes cause_ly1 Cause: Decomposition? low_yield->cause_ly1 cause_ly2 Cause: Loss in Workup? low_yield->cause_ly2 cause_imp1 Cause: Isomers? impure->cause_imp1 cause_imp2 Cause: Colored Impurities? impure->cause_imp2 sol_ly1 Solution: - Lower Temperature - Milder Reagents cause_ly1->sol_ly1 sol_ly2 Solution: - Re-extract Aqueous Layer - Check Solvent Polarity cause_ly2->sol_ly2 sol_imp1 Solution: - Column Chromatography - Fractional Recrystallization cause_imp1->sol_imp1 sol_imp2 Solution: - Recrystallize w/ Charcoal - Steam Distillation cause_imp2->sol_imp2

Caption: Troubleshooting flowchart for nitration issues.

Analytical Methods for Product Characterization

Properly identifying the main products and side products is crucial. A combination of the following techniques is recommended for a full analysis.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the reaction's progress and getting a quick assessment of the crude product's purity.

  • Gas Chromatography (GC): Useful for determining the ratio of the 5-nitro to 3-nitro isomers in the crude mixture, especially when coupled with a mass spectrometer (GC-MS).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation. The distinct coupling patterns and chemical shifts of the aromatic protons on the thiophene ring allow for unambiguous identification of the 5-nitro and 3-nitro isomers.

  • Infrared (IR) and Raman Spectroscopy: These techniques can help identify the characteristic vibrational frequencies of the nitro group (NO₂) and confirm the substitution pattern on the aromatic ring.[12][13]

References
  • Title: Ipso nitration in organic synthesis - PMC Source: National Institutes of Health URL: [Link]

  • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Electrophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy)
  • Title: 2-nitrothiophene Source: Organic Syntheses Procedure URL: [Link]

  • Title: Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples Source: YouTube URL: [Link]

  • Title: ipso attack Source: LBS PG College URL: [Link]

  • Title: EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts Source: Google Patents URL
  • Title: Green methodologies for the synthesis of 2-aminothiophene - PMC Source: PubMed Central URL: [Link]

  • Title: Determining Nitrophenol Isomers Using Raman Spectroscopy Source: Spectroscopy URL: [Link]

  • Title: Techniques and Methods of Identification Source: ResearchGate URL: [Link]

Sources

Purification of "2-Methoxy-3-nitrothiophene" from isomeric impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methoxy-3-nitrothiophene. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the high-purity this compound required for downstream applications. We will delve into the root causes of isomeric impurities, provide detailed purification protocols, and offer practical troubleshooting advice based on established chemical principles.

The Core Challenge: Understanding Isomeric Impurity Formation

The primary difficulty in obtaining pure this compound stems from its synthesis. The nitration of the precursor, 2-methoxythiophene, is an electrophilic aromatic substitution reaction. The electron-donating methoxy group (-OCH₃) at the C2 position strongly activates the thiophene ring towards electrophilic attack. However, it directs the incoming nitro group (-NO₂) to multiple positions, primarily the C5 and C3 positions.[1]

This leads to the formation of at least two major isomeric products:

  • Desired Product: this compound

  • Primary Isomeric Impurity: 2-Methoxy-5-nitrothiophene

Because these isomers possess the same molecular formula (C₅H₅NO₃S) and molecular weight (159.16 g/mol ), they often exhibit very similar physical properties, such as polarity and solubility, making their separation a non-trivial task.[2][3]

Isomer_Formation cluster_reactants Reactants cluster_products Products 2-MeO-Thiophene 2-Methoxythiophene HNO3_Ac2O HNO₃ / Ac₂O 2-MeO-Thiophene->HNO3_Ac2O Crude_Mixture Crude Product Mixture HNO3_Ac2O->Crude_Mixture Nitration Product_3_Nitro This compound (Desired Product) Crude_Mixture->Product_3_Nitro Impurity_5_Nitro 2-Methoxy-5-nitrothiophene (Isomeric Impurity) Crude_Mixture->Impurity_5_Nitro Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. Develop TLC Method (e.g., Hexane/EtOAc) Column_Packing 2. Pack Column (Silica Gel) TLC->Column_Packing Sample_Loading 3. Load Sample (Concentrated) Column_Packing->Sample_Loading Elution 4. Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection Fraction_TLC 6. Analyze Fractions by TLC Fraction_Collection->Fraction_TLC Combine_Pure 7. Combine Pure Fractions Fraction_TLC->Combine_Pure Evaporation 8. Evaporate Solvent Combine_Pure->Evaporation Final_Product Pure Product Evaporation->Final_Product

Sources

"2-Methoxy-3-nitrothiophene" decomposition pathways and stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxy-3-nitrothiophene

A Guide for Researchers on Stability and Decomposition

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability and decomposition of this compound, moving beyond simple data sheets to explain the causality behind its behavior. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: Proper storage is critical to prevent degradation. This compound, like many nitroaromatic compounds, is sensitive to environmental factors.[1] For optimal stability, it should be stored in a tightly sealed, amber glass container to protect it from light.[1] The storage area should be cool, dry, dark, and well-ventilated.[1][2] For long-term storage or for high-purity applications, we strongly recommend storing the material under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative degradation.[1]

Q2: Which materials and chemical classes are incompatible with this compound?

A2: Incompatibility can lead to rapid decomposition, which can be highly exothermic.[3] You must avoid contact with:

  • Strong Oxidizing Agents: These can react violently with the thiophene ring and the methoxy group.[4][5]

  • Strong Bases (e.g., hydroxides, alkoxides): Basic conditions (pH > 9) can promote nucleophilic aromatic substitution or hydrolysis, leading to decomposition.[1]

  • Strong Acids: While more stable than in basic conditions, strong acids can potentially lead to undesired side reactions or catalyze decomposition, especially at elevated temperatures.[5]

  • Reducing Agents: The nitro group is susceptible to reduction, which would alter the chemical identity of your starting material.

Q3: Is this compound stable in common laboratory solvents?

A3: Its stability in solution is solvent-dependent and time-dependent. It is generally stable for short periods in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN), provided they are dry and free of acidic or basic impurities. Protic solvents, especially alcohols in the presence of a base, can act as nucleophiles. The stability in aqueous solutions is pH-dependent, with significant degradation observed under strongly basic conditions.[1] Always use freshly prepared solutions for reactions and analysis whenever possible.

Q4: What are the primary safety concerns when handling this compound?

A4: While specific toxicological data for this compound is not fully investigated, compounds in the nitroaromatic class warrant careful handling.[4][6] Assume it may be harmful if swallowed, in contact with skin, or if inhaled.[7] It may cause skin, eye, and respiratory tract irritation.[4][8][9] Always handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]

Troubleshooting Guide: Experimental Observations

Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting issues related to the stability of this compound.

Observed Problem Potential Cause(s) Recommended Action & Scientific Rationale
Solid Discoloration (e.g., Yellowing/Browning) Photodegradation or Oxidation: Exposure to light and/or air can initiate decomposition pathways. Nitroaromatic compounds are often light-sensitive.[1]Action: Store the compound in an amber vial, preferably in a desiccator under an inert atmosphere in a dark location.[1] Rationale: This minimizes exposure to UV light and oxygen, which are common initiators for radical-based decomposition reactions.
Unexpected Reaction Products or Low Yield Decomposition Under Reaction Conditions: The compound may be unstable at the reaction temperature or in the presence of certain reagents (e.g., strong bases, nucleophiles).[1]Action: Run a control experiment with the starting material under the reaction conditions (solvent, temperature, time) but without other reagents. Analyze the output for degradation. Consider lowering the reaction temperature if thermal decomposition is suspected.[1] Rationale: This isolates the stability of the starting material as a variable, confirming whether your reaction conditions are too harsh.
Inconsistent Results Between Batches Starting Material Impurity/Degradation: An older batch may have partially decomposed during storage, leading to lower effective concentration and potential catalytic effects from impurities.Action: Always verify the purity of your starting material via NMR or LC-MS before use, especially if it has been stored for an extended period. Consider re-purification by recrystallization if impurities are detected.[1] Rationale: Purity is paramount. Degradation products can sometimes catalyze further decomposition or participate in side reactions, leading to poor reproducibility.
Formation of Insoluble Material/Tars Polymerization/Oligomerization: Some substituted thiophenes are known to be unstable and can undergo oligomerization, which can be initiated by heat, light, or impurities.[10]Action: Ensure all solvents are de-gassed and reactions are run under an inert atmosphere. Use radical inhibitors (e.g., BHT) in small amounts if radical-initiated polymerization is suspected. Rationale: Removing oxygen and other potential radical initiators can prevent the chain reactions that lead to the formation of high-molecular-weight, insoluble materials.

Scientific Deep Dive: Decomposition Pathways

Understanding the potential decomposition mechanisms is key to designing robust experiments. While a definitive study on this compound is not available, we can infer probable pathways based on the chemistry of nitrothiophenes and related molecules.

The decomposition can be triggered by three primary factors: Heat, Light, and Chemical Reactivity .

  • Thermal Decomposition: Nitroaromatic compounds are energetic and can decompose exothermically at elevated temperatures.[3] The process likely begins with the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond. This generates a thiophene radical and nitrogen dioxide (NO₂). These reactive intermediates can then participate in a cascade of further reactions, leading to ring opening, fragmentation, and polymerization. Hazardous decomposition products can include oxides of nitrogen (NOx), carbon (CO, CO₂), and sulfur (SOx).[4]

  • Photochemical Decomposition: Exposure to UV light can provide the energy to promote an electron from a bonding to an anti-bonding orbital, weakening bonds and initiating decomposition. This can lead to similar radical-based pathways as thermal decomposition but can occur at ambient temperature.

  • Chemically-Induced Decomposition:

    • Base-Catalyzed: Strong bases can deprotonate the thiophene ring or, more likely, act as nucleophiles. Nucleophilic aromatic substitution (SₙAr) can occur, displacing either the methoxy or nitro group, depending on the conditions and the nucleophile.

    • Acid-Catalyzed: Strong acids may lead to hydrolysis of the methoxy group or protonation of the nitro group, potentially altering the electronic structure and stability of the molecule.

Below is a diagram illustrating a proposed general decomposition pathway.

DecompositionPathways cluster_triggers Initiating Factors cluster_compound cluster_pathways Primary Decomposition Events cluster_products Final Products Heat Heat (Δ) Radical Radical Formation (C-NO₂ Cleavage) Heat->Radical Light Light (hν) Light->Radical Base Strong Base (B⁻) SnAr Nucleophilic Aromatic Substitution Base->SnAr SM This compound SM->Radical SM->SnAr Gases NOx, SOx, COx Radical->Gases Polymer Polymeric Tars Radical->Polymer Substituted Substituted Thiophene SnAr->Substituted

Caption: Proposed decomposition pathways for this compound.

Experimental Protocols

To quantitatively assess stability, a Forced Degradation Study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to deliberately induce and analyze degradation.

Protocol: Forced Degradation Study Workflow

This protocol outlines the steps to identify degradation pathways and develop stability-indicating analytical methods.

ForcedDegradationWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose Aliquots Oxidative Oxidation (3% H₂O₂, RT) Prep->Oxidative Expose Aliquots Thermal Thermal (Solid) (80°C, 48h) Prep->Thermal Expose Aliquots Photo Photolytic (Solution) (UV/Vis Light) Prep->Photo Expose Aliquots Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Dissolve & Dilute Photo->Neutralize Analyze Analyze by LC-MS/MS (or other stability- indicating method) Neutralize->Analyze Identify Identify Degradants & Calculate Mass Balance Analyze->Identify

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Application of Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4-6 hours.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4-6 hours.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Place a known quantity of the solid compound in a hot air oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept alongside.

  • Sample Processing:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dissolve the thermally stressed solid in the solvent to a known concentration (e.g., 0.1 mg/mL).

    • Dilute all samples to a final concentration suitable for analysis (e.g., 0.1 mg/mL) with the mobile phase of your analytical system.

  • Analysis:

    • Analyze all stressed samples, a non-stressed control, and a blank by a stability-indicating method, typically HPLC with a UV or Mass Spectrometry (MS) detector.

    • The method should be capable of separating the parent compound from all major degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Use MS data to propose structures for the major degradants.

    • Ensure mass balance is conserved (i.e., the decrease in the parent peak area corresponds to the increase in degradant peak areas).

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Guagnano, G., et al. (2004). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing. [Link]

  • Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.
  • Behrman, D. M., et al. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 7), o3119–o3121. [Link]

  • Zeman, S., & Dimun, M. (2002). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved January 17, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved January 17, 2026, from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Methoxy-5-nitrophenol.
  • Chemistry For Everyone. (2023, July 11). How To Store Nitrocellulose? [Video]. YouTube. [Link]

  • Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(3), 247–251. [Link]

  • Gronowitz, S., & Jägersten, B. (1961). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society, 83(18), 3828–3832. [Link]

  • SpectraBase. (n.d.). 2-METHOXY-3-NITRO-THIOPHENE. Retrieved January 17, 2026, from [Link]

  • Reddy, K. S., et al. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. U.S.
  • Nakamura, S., et al. (2016). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Journal of Physical Chemistry A, 120(38), 7489–7497. [Link]

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Technical Support Center: Byproduct Identification in 2-Methoxy-3-nitrothiophene Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-methoxy-3-nitrothiophene and its related reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we combine established scientific principles with practical, field-proven insights to help you troubleshoot common issues and ensure the integrity of your analytical results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the GC-MS analysis of this compound reaction mixtures.

Q1: What are the most common byproducts I should expect in a reaction targeting this compound?

A1: The expected byproducts largely depend on the synthetic route. A common method for synthesizing nitrated thiophenes is through electrophilic nitration. Given this, you should anticipate the following:

  • Isomeric Byproducts: The primary byproduct is often the constitutional isomer, 3-methoxy-2-nitrothiophene . The directing effects of the methoxy group on the thiophene ring can lead to nitration at different positions. The ratio of these isomers can vary based on reaction conditions.[1][2]

  • Over-nitrated Products: Dinitro-methoxy-thiophenes can form if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[3]

  • Unreacted Starting Materials: Residual 3-methoxythiophene or other precursors may be present.

  • Hydrolysis Products: Depending on the workup and reaction conditions, the methoxy group can be hydrolyzed to form hydroxy-nitrothiophenes .

  • Reduced Products: If reductive conditions are inadvertently introduced, the nitro group can be reduced to a nitroso or even an amino group.

  • Ring-Opened Products: Thiophene rings can be susceptible to oxidation, which may lead to ring-opened byproducts, though these are often less volatile and may not be readily observed by GC-MS.[4]

Q2: My this compound peak is tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for a polar, active compound like this compound is often due to unwanted interactions within the GC system. Here are the primary causes and solutions:

  • Active Sites in the Inlet Liner: The glass inlet liner can have active silanol groups that interact with your analyte.

    • Solution: Use a deactivated inlet liner. Even deactivated liners can become active over time with repeated injections of complex matrices. Regular replacement is recommended.[5][6]

  • Column Contamination or Degradation: The stationary phase at the head of the column can degrade or become contaminated, exposing active sites.

    • Solution: Trim the first 10-15 cm of the column. If the problem persists, the column may need to be replaced.[6][7]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to peak tailing.

    • Solution: Ensure a clean, 90-degree cut of the column and follow the manufacturer's instructions for proper installation depth in the injector and detector.[7][8]

Q3: I am seeing a low response for my main product and its byproducts. What should I check?

A3: A universally low response can point to several issues, from sample introduction to detector function.

  • Injector Issues:

    • Leak: A leak in the injector, particularly a septa leak, can cause sample loss.[5][9]

    • Solution: Replace the septum and check for leaks using an electronic leak detector.

    • Incorrect Injection Parameters: For sensitive compounds, the injection technique is critical.

    • Solution: A pulsed splitless injection can improve the transfer of the sample onto the column.[10]

  • Thermal Degradation: Nitroaromatic compounds can be thermally labile.

    • Solution: Lower the injector temperature in increments of 10-20°C to find a balance between efficient volatilization and minimizing degradation.

  • MS Source Contamination: A dirty ion source will have reduced ionization efficiency.

    • Solution: Clean the ion source according to the manufacturer's guidelines.

Q4: My chromatogram shows numerous extra peaks that are not present in my starting materials. What is their origin?

A4: Extraneous peaks, often called "ghost peaks," can arise from several sources.

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can lead to the release of siloxanes, especially during a temperature program.[6][8]

    • Solution: Use a high-quality, low-bleed septum and do not over-tighten the nut.

  • Contaminated Solvents or Vials: Impurities from your solvent or plasticizers from sample vials can appear as extra peaks.[8]

    • Solution: Run a solvent blank to confirm the source of contamination. Use certified, clean vials.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a thorough wash of the syringe and consider a bake-out of the system between runs of highly concentrated samples.

II. Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving complex analytical challenges.

Guide 1: Systematic Identification of an Unknown Byproduct

This guide will walk you through the process of tentatively identifying an unknown peak in your chromatogram.

Caption: Troubleshooting Isomer Co-elution.

III. Potential Byproducts and Their Mass Spectral Signatures

The following table summarizes potential byproducts and their expected mass spectral characteristics to aid in their identification.

Table 2: Expected Byproducts and Key Mass Spectral Fragments

Compound NameMolecular WeightExpected Molecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
This compound 159.16159129 ([M-NO]⁺), 113 ([M-NO₂]⁺), 144 ([M-CH₃]⁺)
3-Methoxy-2-nitrothiophene 159.16159129 ([M-NO]⁺), 113 ([M-NO₂]⁺), 144 ([M-CH₃]⁺)
Dinitro-methoxy-thiophene 204.16204174 ([M-NO]⁺), 158 ([M-NO₂]⁺)
3-Methoxythiophene 114.1611499 ([M-CH₃]⁺)
3-Hydroxy-2-nitrothiophene 145.13145115 ([M-NO]⁺), 99 ([M-NO₂]⁺)

Note: Fragmentation patterns of isomers (e.g., this compound and 3-methoxy-2-nitrothiophene) can be very similar. Chromatographic separation is essential for their differentiation. [15]

References

  • Belsner, K. et al. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci., 57(1-2), 63-71. [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]

  • ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. [Link]

  • StudySmarter. (2023). Thiophene: Bromination & Reduction. [Link]

  • Royal Society of Chemistry. (2019). How Do I Troubleshoot a Problem on My GC-MS? In Gas Chromatography-Mass Spectrometry (GC-MS) Tutorial. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2022). How to Troubleshoot and Improve your GC/MS. [Link]

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. [Link]

  • ResearchGate. (n.d.). Products and Mechanism of the NO3 Reaction with Thiophene. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Agilent. (n.d.). Advanced GC Troubleshooting. [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. [Link]

  • YouTube. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. [Link]

  • ScienceDirect. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • PubMed. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • ResearchGate. (n.d.). GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. [Link]

  • NIH. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2020). Multi-Analyte MS Based Investigation in Relation to the Illicit Treatment of Fish Products with Hydrogen Peroxide. [Link]

  • ResearchGate. (n.d.). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. [Link]

Sources

Technical Support Center: TLC Monitoring of 2-Methoxythiophene Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for monitoring the synthesis of 2-methoxy-3-nitrothiophene via Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction analysis. Here, we move beyond mere procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Introduction: Why TLC is Critical for this Reaction

The nitration of 2-methoxythiophene is a classic electrophilic aromatic substitution. The electron-donating methoxy group activates the thiophene ring, making it highly susceptible to electrophilic attack.[1] However, this heightened reactivity can also lead to challenges, including the formation of isomeric byproducts (like 2-methoxy-5-nitrothiophene), dinitrated products, or even degradation if conditions are too harsh.[2]

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of this reaction.[3][4] It provides a rapid, inexpensive, and visually intuitive method to:

  • Track the consumption of the starting material (2-methoxythiophene).

  • Confirm the formation of the desired product (this compound).

  • Identify the presence of byproducts or impurities.

  • Determine the optimal reaction time , preventing over-reaction and degradation.

This guide will equip you with the expertise to interpret your TLC results accurately and troubleshoot common issues you may encounter.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common queries encountered during the TLC analysis of this reaction.

Q1: My spots are streaking down the plate. What's wrong? A: Streaking is often caused by overloading the sample on the plate.[5][6][7] It can also occur if your compound is particularly acidic or basic, causing it to interact too strongly with the silica gel stationary phase.[5][8] Try diluting your reaction mixture sample before spotting it on the plate.

Q2: I don't see any spots on my plate after development, even under UV light. A: This could be due to several reasons: the sample might be too dilute, or the compounds may not be UV-active.[6][9] Try spotting the sample multiple times in the same location (allowing the solvent to dry between applications) to increase the concentration.[8][9] If that fails, use a chemical stain for visualization, as not all compounds quench UV fluorescence.[10][11]

Q3: My starting material and product spots are too close together (poor separation). How can I fix this? A: Poor separation indicates that your mobile phase (solvent system) is not optimal.[9] You need to adjust the polarity. If the spots are clustered near the top (high Rf), your solvent is too polar. If they are clustered near the bottom (low Rf), it's not polar enough. A systematic approach to changing the solvent ratio is the best solution.[12]

Q4: What is a "co-spot" and why is it important? A: A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture. It is a critical control to confirm the identity of the starting material spot in your reaction lane.[13][14] If the starting material is still present in your reaction, you will see a single, potentially elongated spot in the co-spot lane at the same height as the pure starting material.

Q5: Why is my solvent front running unevenly? A: An uneven solvent front can be caused by the plate touching the side of the developing chamber or the filter paper inside.[8][9] It can also happen if the chamber is not level or if the bottom edge of the TLC plate is not cut straight.[15] This will lead to inaccurate Rf values.

Step-by-Step Protocol: TLC Monitoring Workflow

This protocol provides a self-validating system for monitoring the nitration of 2-methoxythiophene.

Materials:
  • Silica gel TLC plates (with F254 indicator)

  • Developing chamber with a lid

  • Mobile Phase: A good starting point is 10-20% Ethyl Acetate in Hexane.[16][17]

  • Capillary spotters

  • Pencil

  • UV lamp (254 nm)

  • Potassium Permanganate (KMnO₄) stain for visualization

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_application Application cluster_development Development & Visualization prep_chamber 1. Prepare Chamber Add mobile phase & filter paper. Allow to saturate. prep_plate 2. Prepare Plate Draw origin line with a pencil. prep_chamber->prep_plate spot_sm 3. Spot Lanes Lane 1: Starting Material (SM) (2-Methoxythiophene) prep_plate->spot_sm spot_co Lane 2: Co-spot (SM + Reaction Mixture) spot_rxn Lane 3: Reaction Mixture (Rxn) (Aliquot from reaction) develop 4. Develop Plate Place in chamber. Elute until solvent front nears top. spot_rxn->develop dry 5. Dry Plate Remove and mark solvent front. Evaporate solvent. develop->dry visualize 6. Visualize - View under UV (254 nm) - Dip in KMnO₄ stain & heat dry->visualize analyze 7. Analyze Calculate Rf values. Assess reaction progress. visualize->analyze

Sources

Validation & Comparative

A Comparative Guide to Synthetic Routes for 2-Methoxy-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methoxy-3-nitrothiophene

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The unique electronic properties arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the thiophene ring make it a crucial intermediate for the synthesis of a wide array of more complex molecules. Its derivatives are explored for various applications, including the development of novel pharmaceuticals and functional organic materials. The efficient and selective synthesis of this key intermediate is therefore of significant interest to the scientific community. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, offering insights into the practical considerations for each approach.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, each with its own set of advantages and challenges:

  • Route 1: Electrophilic Nitration of 2-Methoxythiophene. This approach involves the direct nitration of the readily available starting material, 2-methoxythiophene. The electron-donating methoxy group activates the thiophene ring towards electrophilic substitution.

  • Route 2: Nucleophilic Aromatic Substitution (SNA_r) on a 2-Halo-3-nitrothiophene. This strategy entails the displacement of a halogen at the 2-position of a pre-formed 3-nitrothiophene ring with a methoxide source. The strong electron-withdrawing nitro group at the 3-position is crucial for activating the ring towards nucleophilic attack.

The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these two routes.

Route 1: Electrophilic Nitration of 2-Methoxythiophene

This route is conceptually straightforward, leveraging the high reactivity of the electron-rich 2-methoxythiophene towards electrophiles. The key challenge lies in controlling the regioselectivity of the nitration.

Mechanistic Considerations

The methoxy group at the C2 position of the thiophene ring is a powerful activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. The reaction proceeds via the formation of a resonance-stabilized Wheland intermediate. Both the C3 and C5 positions are activated, and thus, a mixture of this compound and 2-methoxy-5-nitrothiophene is expected. The ratio of these isomers is influenced by steric hindrance and the specific nitrating agent used.

G start 2-Methoxythiophene nitrating_agent Nitrating Agent (e.g., HNO3/Ac2O) start->nitrating_agent wheland_3 Wheland Intermediate (Attack at C3) nitrating_agent->wheland_3 Electrophilic Attack wheland_5 Wheland Intermediate (Attack at C5) nitrating_agent->wheland_5 Electrophilic Attack product_3 This compound (Desired Product) wheland_3->product_3 Deprotonation product_5 2-Methoxy-5-nitrothiophene (Isomeric Byproduct) wheland_5->product_5 Deprotonation

Experimental Protocol (General Procedure)

Materials:

  • 2-Methoxythiophene

  • Acetic Anhydride

  • Fuming Nitric Acid

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Organic solvent (e.g., Dichloromethane or Diethyl Ether)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • A solution of 2-methoxythiophene in acetic anhydride is prepared in a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel. The flask is cooled in an ice-salt bath to maintain a low temperature.

  • A nitrating mixture of fuming nitric acid in glacial acetic acid is prepared separately and cooled.

  • The nitrating mixture is added dropwise to the stirred solution of 2-methoxythiophene, ensuring the temperature is maintained between -10 °C and 0 °C.

  • After the addition is complete, the reaction mixture is stirred at low temperature for an additional 1-2 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and water.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of isomers, is then purified by column chromatography or fractional distillation to isolate this compound.

Data and Performance
ParameterRoute 1: Electrophilic Nitration
Starting Material 2-Methoxythiophene
Key Reagents Nitric Acid, Acetic Anhydride
Reaction Conditions Low temperature (-10 to 0 °C)
Overall Yield Moderate (Estimated 40-60% for the 3-nitro isomer after separation)
Regioselectivity Poor to moderate; yields a mixture of 3-nitro and 5-nitro isomers.
Advantages and Disadvantages

Advantages:

  • Commercially available starting material: 2-Methoxythiophene is readily accessible.

  • Direct functionalization: A one-step process to introduce the nitro group.

Disadvantages:

  • Poor regioselectivity: The formation of the 2-methoxy-5-nitrothiophene isomer is a significant drawback, necessitating challenging purification steps.[1]

  • Harsh reaction conditions: The use of strong acids requires careful handling and temperature control to prevent side reactions and ensure safety.

  • Lower isolated yield of the desired product: Due to the formation of isomers, the yield of the pure 3-nitro product is often compromised.

Route 2: Nucleophilic Aromatic Substitution (SNA_r)

This strategy involves the synthesis of a 2-halo-3-nitrothiophene intermediate, followed by a nucleophilic substitution with methoxide. This multi-step approach offers the potential for superior regioselectivity.

Mechanistic Considerations

The reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. The presence of the strongly electron-withdrawing nitro group at the C3 position activates the thiophene ring for nucleophilic attack at the adjacent C2 position. The methoxide ion attacks the carbon bearing the halogen, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired product.

G start 2-Halo-3-nitrothiophene (e.g., X = Br) methoxide Sodium Methoxide (NaOMe) start->methoxide meisenheimer Meisenheimer Complex (Resonance Stabilized) methoxide->meisenheimer Nucleophilic Attack product This compound meisenheimer->product Elimination of Halide

Experimental Protocol (General Procedure)

Part A: Synthesis of 2-Bromo-3-nitrothiophene

A detailed procedure for the synthesis of the precursor, 2-bromo-3-nitrothiophene, would first be required. This can typically be achieved through the nitration of 2-bromothiophene, followed by separation of the isomers.

Part B: Methoxylation

Materials:

  • 2-Bromo-3-nitrothiophene

  • Sodium Methoxide

  • Methanol (anhydrous)

  • Water

  • Organic solvent (e.g., Diethyl Ether or Ethyl Acetate)

  • Brine

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • Sodium methoxide is dissolved in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • A solution of 2-bromo-3-nitrothiophene in anhydrous methanol is added to the sodium methoxide solution.

  • The reaction mixture is heated to reflux and stirred for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent.

  • The combined organic layers are washed with water and brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude product.

  • Purification is performed by column chromatography or recrystallization to afford pure this compound.

Data and Performance
ParameterRoute 2: Nucleophilic Aromatic Substitution
Starting Material 2-Halo-3-nitrothiophene
Key Reagents Sodium Methoxide, Methanol
Reaction Conditions Reflux in Methanol
Overall Yield Good to High (Estimated 70-90% for the substitution step)
Regioselectivity Excellent; the substitution occurs specifically at the C2 position.
Advantages and Disadvantages

Advantages:

  • Excellent regioselectivity: This method exclusively yields the desired this compound isomer, simplifying purification.

  • Milder reaction conditions: Compared to nitration, the conditions for nucleophilic substitution are generally milder.

  • Potentially higher overall yield: Although a two-step process, the high yield of the substitution step can lead to a better overall yield of the pure product.

Disadvantages:

  • Multi-step synthesis: This route requires the prior synthesis and purification of the 2-halo-3-nitrothiophene starting material, adding to the overall number of synthetic steps.

  • Availability of starting material: The synthesis of the 2-halo-3-nitrothiophene precursor might involve its own challenges with regioselectivity and yield.

Comparative Analysis and Conclusion

FeatureRoute 1: Electrophilic NitrationRoute 2: Nucleophilic Aromatic Substitution
Regioselectivity Poor to ModerateExcellent
Number of Steps OneTwo (or more, including precursor synthesis)
Purification Challenging (Isomer separation)Relatively Straightforward
Overall Yield (Pure Product) LowerPotentially Higher
Scalability Potentially problematic due to purificationMore scalable due to cleaner reaction
Key Challenge Controlling regioselectivitySynthesis of the halo-nitrothiophene precursor

Recommendation:

For researchers requiring high purity this compound, Route 2 (Nucleophilic Aromatic Substitution) is the recommended approach. Despite being a multi-step process, the excellent regioselectivity of the methoxylation step ensures a cleaner reaction profile and simplifies the purification process, likely leading to a higher overall yield of the desired isomer.

Route 1 (Electrophilic Nitration) may be considered for initial exploratory studies where a mixture of isomers can be tolerated or if highly efficient separation techniques are available. However, for applications demanding high isomeric purity, the challenges associated with separating the 3-nitro and 5-nitro isomers make this route less desirable.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired purity of the final product, the scale of the synthesis, and the availability of starting materials and purification capabilities.

References

  • Gronowitz, S. (1963). Recent Advances in the Chemistry of Thiophenes. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-124). Academic Press.
  • Östman, B. (1961). The Nitration of 2- and 3-Methoxythiophene. Acta Chemica Scandinavica, 15, 1187-1192.
  • Consiglio, G., Noto, R., & Spinelli, D. (1979). The activating effect of the nitro group in nucleophilic aromatic substitutions on five-membered ring heterocycles. Journal of the Chemical Society, Perkin Transactions 2, (2), 219-223.
  • Cere, V., Paolucci, C., Pollicino, S., Sandri, E., & Fava, A. (1981). Nucleophilic substitution in thiophene derivatives. Part 11. Kinetics and mechanism of the reaction of 2-bromo-3-nitro-and 2-bromo-5-nitro-thiophene with sodium benzenethiolate in methanol. Journal of the Chemical Society, Perkin Transactions 2, (10), 1234-1237.

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A Guide to the Spectroscopic Elucidation of 2-Methoxy-3-nitrothiophene: An In-Depth NMR Assignment and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel heterocyclic compounds is a cornerstone of innovation. 2-Methoxy-3-nitrothiophene, a substituted thiophene, represents a scaffold of interest due to the versatile reactivity imparted by the electron-donating methoxy group and the electron-withdrawing nitro group. This guide provides a detailed approach to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of this molecule. In the absence of readily available, peer-reviewed experimental spectra for this compound, this guide will present a theoretically predicted NMR assignment, rigorously supported by a comparative analysis with experimentally determined data for structurally analogous compounds. Furthermore, we will explore alternative and complementary analytical techniques to provide a holistic view of its structural characterization.

The Challenge of Direct Analysis and the Power of Predictive and Comparative Spectroscopy

While a direct experimental NMR analysis of a purified sample of this compound would be the gold standard, such data is not always accessible in public databases. In such instances, a combination of computational prediction and comparative analysis with known compounds becomes an invaluable tool for the structural chemist. This approach not only allows for a confident, albeit theoretical, assignment but also deepens the understanding of substituent effects on the electronic environment of the thiophene ring.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The chemical shifts for this compound can be predicted based on the principles of additivity of substituent effects, supported by computational models. The electron-donating methoxy group at the C2 position is expected to shield the protons and carbons of the thiophene ring, causing an upfield shift (lower ppm). Conversely, the electron-withdrawing nitro group at the C3 position will deshield the adjacent nuclei, leading to a downfield shift (higher ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
H4~ 7.1 - 7.3~ 115 - 118Deshielded by the adjacent nitro group and influenced by the methoxy group. Expected to be a doublet.
H5~ 7.6 - 7.8~ 128 - 131Deshielded due to its position relative to the electron-withdrawing nitro group. Expected to be a doublet.
OCH₃~ 4.0 - 4.2~ 58 - 62Typical range for a methoxy group attached to an aromatic ring. Expected to be a singlet.
C2-~ 160 - 165Significantly deshielded due to the directly attached electronegative oxygen atom of the methoxy group.
C3-~ 135 - 140Deshielded due to the attachment of the electron-withdrawing nitro group.
C4-~ 115 - 118Shielded by the electron-donating effect of the methoxy group, but deshielded by the nitro group.
C5-~ 128 - 131Less affected by the methoxy group and primarily influenced by the overall electron-deficient nature of the ring.

Comparative Analysis with Analogous Thiophene Derivatives

To substantiate the predicted assignments, a comparison with the experimental NMR data of 2-methoxythiophene, 3-nitrothiophene, and 2-nitrothiophene is essential. This analysis highlights the individual and combined effects of the methoxy and nitro substituents on the thiophene nucleus.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) of Substituted Thiophenes in CDCl₃

Compound H2 H3 H4 H5 Substituent Protons
2-Methoxythiophene -~6.4~6.8~6.9~3.8 (OCH₃)
3-Nitrothiophene ~8.1-~7.4~7.6-
2-Nitrothiophene -~7.8~7.2~7.6-
Predicted this compound --~7.1-7.3~7.6-7.8~4.0-4.2 (OCH₃)

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Thiophenes in CDCl₃

Compound C2 C3 C4 C5 Substituent Carbon
2-Methoxythiophene ~167~106~124~115~59 (OCH₃)
3-Nitrothiophene ~123~151~120~127-
2-Nitrothiophene ~151~128~129~133-
Predicted this compound ~160-165~135-140~115-118~128-131~58-62 (OCH₃)

Note: The chemical shift values for the reference compounds are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Analysis

For the acquisition of high-quality NMR data for a compound such as this compound, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and accurate integration.

  • Tune and match the probe for the ¹H and ¹³C frequencies.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): To confirm assignments, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) is useful for identifying longer-range (2-3 bond) correlations.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Visualization of the Analytical Workflow

The process of NMR-based structural elucidation follows a logical and systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis Prep Weigh & Dissolve Sample in Deuterated Solvent Acq_1D Acquire 1D Spectra (¹H, ¹³C) Prep->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Optional Proc Fourier Transform, Phasing & Calibration Acq_1D->Proc Acq_2D->Proc Anal Assign Signals & Elucidate Structure Proc->Anal

Caption: A generalized workflow for NMR-based structural elucidation.

Alternative and Complementary Analytical Techniques

While NMR is a powerful tool for structural determination, a multi-technique approach provides the most robust characterization.

Table 4: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and electronic environment of atoms.Non-destructive, provides unambiguous structural information.Requires relatively large sample amounts, lower sensitivity than MS.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS), fragmentation patterns for structural clues.High sensitivity (picomole to femtomole), fast analysis.Does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O, NO₂, C=C).Fast, non-destructive, provides a "fingerprint" of the molecule.Complex spectra can be difficult to interpret fully, not suitable for complete structural elucidation alone.
X-ray Crystallography Absolute three-dimensional structure in the solid state, including bond lengths and angles.Provides the definitive molecular structure.Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state.

Logical Framework for Spectral Assignment

The assignment of the NMR spectra for this compound is based on a logical deduction from the predicted data, supported by experimental evidence from analogous compounds.

Logic_Framework cluster_target Target Molecule cluster_analogs Analogous Compounds (Experimental NMR) cluster_principles Guiding Principles cluster_assignment Final Assignment Target This compound (Predicted NMR) Assignment Confident ¹H & ¹³C NMR Assignment Target->Assignment Analog1 2-Methoxythiophene Principles Substituent Effects (Shielding/Deshielding) Analog1->Principles Analog1->Assignment Comparative Validation Analog2 3-Nitrothiophene Analog2->Principles Analog2->Assignment Comparative Validation Analog3 2-Nitrothiophene Analog3->Principles Analog3->Assignment Comparative Validation Principles->Target

Caption: Logical framework for the NMR assignment of the target molecule.

Conclusion

The structural elucidation of this compound, while challenging due to the lack of direct experimental NMR data, can be confidently approached through a combination of theoretical prediction and comparative analysis. By understanding the fundamental principles of substituent effects and leveraging the known spectral data of analogous compounds, a robust and well-supported NMR assignment can be achieved. This guide provides a comprehensive framework for researchers to not only assign the structure of this specific molecule but also to apply these principles to other novel thiophene derivatives, thereby accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Behrman, E. J., et al. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5431-o5432.
  • BenchChem. (2025).
  • PubChem. (n.d.). 2-Methoxythiophene. Retrieved from [Link]

  • NIST. (n.d.). Thiophene, 2-nitro-. Retrieved from [Link]

A Comparative Guide to 2D NMR-Based Structural Validation: The Case of 2-Methoxy-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection.[1][2][3] While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex substitution patterns and isomeric ambiguities often necessitate more powerful techniques.[4] Two-dimensional (2D) NMR methods, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), have become indispensable tools for elucidating intricate molecular architectures.[5][6]

This guide provides an in-depth, practical comparison of how these two techniques are synergistically employed to validate the specific isomeric structure of "2-Methoxy-3-nitrothiophene." We will explore the causality behind experimental choices and demonstrate how the resulting data provides a self-validating system for structural confirmation, a critical aspect for drug discovery and development pipelines.[7]

The Challenge: Isomeric Ambiguity in Substituted Thiophenes

The synthesis of substituted thiophenes can often yield a mixture of isomers. For instance, the nitration of 2-methoxythiophene could potentially lead to substitution at the C3, C4, or C5 positions. Differentiating these isomers is crucial, as their physicochemical and pharmacological properties can vary significantly. While 1D ¹H NMR can provide initial clues, definitive assignment requires the through-bond correlation data from 2D NMR experiments.

Predicted ¹H and ¹³C NMR Spectral Data

Before delving into the 2D NMR analysis, it is essential to predict the expected chemical shifts for the protons and carbons of this compound based on established principles. The electron-donating methoxy group at C2 is expected to shield the thiophene ring protons, while the electron-withdrawing nitro group at C3 will deshield adjacent nuclei.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H47.10 - 7.30115.0 - 120.0
H57.50 - 7.70125.0 - 130.0
OCH₃4.00 - 4.2060.0 - 65.0
C2-160.0 - 165.0
C3-130.0 - 135.0
C4-115.0 - 120.0
C5-125.0 - 130.0

Note: These are estimated values and can vary based on solvent and experimental conditions.

Experimental Protocols

A detailed and robust experimental setup is critical for acquiring high-quality 2D NMR data.

1. Sample Preparation

  • Weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 240 ppm

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Increments: 256

    • Relaxation Delay: 1.5 s

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 16

    • Increments: 256

    • Relaxation Delay: 1.5 s

    • Long-range coupling delay optimized for 8 Hz.

Data Interpretation and Structural Validation

The following sections detail how the COSY and HMBC spectra are interpreted to confirm the structure of this compound.

COSY Analysis: Unraveling the Proton-Proton Network

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] In a COSY spectrum, diagonal peaks correspond to the 1D proton spectrum, while off-diagonal cross-peaks indicate coupling between protons.

For this compound, we expect to see a cross-peak between the two thiophene ring protons, H4 and H5. The methoxy protons (OCH₃) are expected to be a singlet and should not show any COSY correlations.

Table 2: Expected COSY Correlations for this compound

Proton 1Proton 2Correlation Expected?Rationale
H4H5YesThree-bond (³J) coupling
H4OCH₃NoSeparated by more than three bonds
H5OCH₃NoSeparated by more than three bonds

The presence of a single cross-peak correlating the two aromatic protons confirms their adjacency on the thiophene ring.

Diagram 1: COSY Workflow for Thiophene Protons

COSY_Workflow H4 Proton H4 CrossPeak COSY Cross-Peak H4->CrossPeak ³J Coupling NoCrossPeak No Correlation H4->NoCrossPeak >3 bonds H5 Proton H5 H5->CrossPeak OCH3 Methoxy Protons (OCH₃) OCH3->NoCrossPeak HMBC_Validation cluster_protons Proton Signals cluster_carbons Key Carbon Signals OCH3 OCH₃ protons C2 C2 (Quaternary) OCH3->C2 ³J (Key Correlation) H4 H4 H4->C2 ³J C3 C3 (Quaternary) H4->C3 ²J C5 C5 H4->C5 ²J H5 H5 H5->C3 ³J C4 C4 H5->C4 ²J

Caption: Key HMBC correlations for structural validation.

Comparison with Alternative Structures

To illustrate the power of this 2D NMR analysis, let's consider a hypothetical alternative, "2-Methoxy-5-nitrothiophene."

  • COSY: The COSY spectrum would still show a correlation between the two adjacent ring protons (now H3 and H4).

  • HMBC: The crucial difference would be in the HMBC correlations. The methoxy protons (OCH₃) would still correlate to C2. However, the ring protons would show different long-range couplings. For instance, H3 would show a strong correlation to the nitro-substituted C5, which would not be observed in the this compound isomer.

This comparative analysis demonstrates how a complete set of 2D NMR data can unequivocally distinguish between closely related isomers.

Conclusion

The structural validation of "this compound" serves as a compelling case study for the synergistic application of COSY and HMBC 2D NMR techniques. The COSY spectrum establishes the connectivity of the proton spin system, while the HMBC spectrum provides the long-range heteronuclear correlations that piece together the entire molecular framework, including the precise placement of substituents on the thiophene ring. For professionals in drug development and chemical research, mastering the interpretation of these 2D NMR experiments is not merely an analytical exercise but a critical step in ensuring the integrity and novelty of their chemical discoveries.

References

  • Jiang, L., et al. (2010). Metabolomic profiling of human serum in identifying biomarkers for the prediction of the therapeutic effect of gemcitabine and cisplatin in advanced non-small cell lung cancer. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 861-867.
  • Radinka Journal of Health Science. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • ResearchGate. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Royal Society of Chemistry. (2017). General methods. [Link]

  • Farley, K. A., et al. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D Solution-state NMR Concepts and Applications (pp. 311-346). Royal Society of Chemistry.
  • BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • KGROUP. (n.d.).
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • YouTube. (2021). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

  • University of Cambridge. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • YouTube. (2019). PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • eRepository @ Seton Hall. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]

Sources

Comparative analysis of "2-Methoxy-3-nitrothiophene" in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Physicochemical Behavior of 2-Methoxy-3-nitrothiophene in Diverse Solvent Systems

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[1][2] The behavior of such molecules is intrinsically linked to their immediate chemical environment. This guide presents a comprehensive comparative analysis of this compound's properties across a spectrum of solvent systems, ranging from non-polar to polar protic and aprotic environments. We delve into the theoretical underpinnings of solute-solvent interactions and provide detailed experimental protocols for characterizing these effects using UV-Visible and ¹H NMR spectroscopy. By examining the phenomenon of solvatochromism and solvent-induced changes in proton chemical shifts, this guide offers field-proven insights into predicting and manipulating the compound's stability, reactivity, and electronic properties, empowering researchers in drug development and materials science to make informed decisions in their synthetic and formulation strategies.

Introduction: The Critical Role of the Solvent Environment

In the fields of medicinal chemistry and materials science, the thiophene ring is a privileged scaffold, often used as a bioisostere for phenyl groups to modulate the physicochemical properties of a drug candidate.[1] The compound this compound, featuring both an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro), possesses a unique electronic profile that makes it a valuable precursor for a variety of functionalized derivatives.[2] However, the successful synthesis, purification, formulation, and application of this molecule are critically dependent on understanding its interactions with its surrounding solvent.

Solvents are not merely inert media; they actively influence molecular conformation, electronic structure, and reactivity through a variety of intermolecular forces.[3] A change in the solvent can dramatically alter reaction pathways, yields, and even the stability of the final product.[4] One of the most direct ways to probe these intricate solute-solvent interactions is through the phenomenon of solvatochromism , where the color of a compound, and more specifically its UV-Visible absorption spectrum, changes with the polarity of the solvent.[5][6] This guide will leverage solvatochromism and other spectroscopic techniques to build a foundational understanding of this compound's behavior, providing a practical framework for its effective utilization.

Theoretical Background: Unpacking Solute-Solvent Interactions

The observed effects of a solvent on a solute like this compound are governed by a combination of non-specific and specific interactions. These are dictated by the fundamental properties of the solvent.

  • Polarity and Dielectric Constant (ε): Polarity is a measure of the overall separation of charge in a solvent molecule. The dielectric constant is a macroscopic measure of this property, indicating the solvent's ability to reduce the effective strength of an electric field, such as that between ions or within a polar solute molecule.[6][7]

  • Polar Protic vs. Polar Aprotic Solvents:

    • Polar Protic solvents (e.g., water, ethanol) contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[8][9] They are highly effective at stabilizing both cations and anions.[7]

    • Polar Aprotic solvents (e.g., DMSO, acetone) possess a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds, although they can often accept them.[8][9]

  • Hydrogen Bonding: This is a strong, specific type of dipole-dipole interaction that can significantly stabilize charge and influence the solute's electronic states.[9]

For a molecule like this compound, which has a significant dipole moment due to its substituents, these solvent properties have a profound impact on the energy levels of its ground (S₀) and excited (S₁) electronic states. Typically, the excited state of such a charge-transfer molecule is more polar than the ground state. A polar solvent will therefore stabilize the excited state more effectively than the ground state.[10] This differential stabilization reduces the energy gap (ΔE) between the two states, resulting in the absorption of lower-energy (longer wavelength) light. This phenomenon is known as a bathochromic shift (or red shift) and is a hallmark of positive solvatochromism.[6]

Experimental Design and Rationale

To conduct a robust comparative analysis, a selection of solvents is required to span the full range of polarity and hydrogen-bonding capabilities. The causality behind this selection is to systematically probe the molecule's response to distinct types of intermolecular forces.

Chosen Solvent Systems:

  • n-Hexane: A non-polar, non-hydrogen bonding solvent to establish a baseline.

  • Toluene: A non-polar aromatic solvent, capable of π-π interactions.

  • Chloroform: A solvent of intermediate polarity.

  • Acetone: A polar aprotic solvent, a good hydrogen bond acceptor.

  • Acetonitrile: A highly polar aprotic solvent.

  • Ethanol: A polar protic solvent, capable of donating and accepting hydrogen bonds.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with strong solvating power.

Analytical Techniques:

  • UV-Visible Spectroscopy: The primary tool for investigating solvatochromism by measuring the wavelength of maximum absorbance (λ_max) in each solvent.

  • ¹H NMR Spectroscopy: Used to probe changes in the ground-state electron distribution of the molecule, as reflected by the chemical shifts of its protons.

The overall workflow for this investigation is designed to be systematic and self-validating, ensuring reproducibility and clarity of results.

G cluster_prep Part 1: Preparation cluster_analysis Part 2: Spectroscopic Analysis cluster_data Part 3: Data Processing & Interpretation prep_stock Prepare Stock Solution of this compound in a volatile solvent (e.g., Acetone) prep_work Create Working Solutions: Dilute stock into each test solvent (Hexane, EtOH, etc.) prep_stock->prep_work uv_vis UV-Vis Spectroscopy: Record absorbance spectrum (400-700 nm) for each solution prep_work->uv_vis nmr ¹H NMR Spectroscopy: Prepare samples in deuterated solvents (CDCl₃, DMSO-d₆, etc.) and acquire spectra prep_work->nmr data_uv Identify λ_max for each solvent uv_vis->data_uv data_nmr Measure proton chemical shifts (δ) nmr->data_nmr tabulate Tabulate & Compare Data: λ_max vs. Solvent Polarity δ vs. Solvent data_uv->tabulate data_nmr->tabulate interpret Interpret Trends: Correlate spectral shifts with solute-solvent interactions tabulate->interpret

Caption: Experimental workflow for the comparative solvent analysis.

Detailed Experimental Protocols

These protocols are designed to be self-validating by ensuring consistent concentrations and using standardized spectroscopic methods.

Protocol for Solvatochromic Analysis via UV-Vis Spectroscopy[10][11]

Objective: To determine the maximum absorption wavelength (λ_max) of this compound in a series of solvents with varying polarities.

Materials:

  • This compound

  • Spectroscopic grade solvents: n-Hexane, Toluene, Chloroform, Acetone, Acetonitrile, Ethanol, DMSO

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Stock Solution: a. Accurately weigh approximately 1 mg of this compound. b. Dissolve it in 100 mL of acetone in a volumetric flask to create a stock solution (e.g., 10 mg/L). Acetone is chosen for its volatility and ability to dissolve the compound readily.

  • Preparation of Working Solutions: a. For each solvent to be tested, pipette 1 mL of the stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the respective spectroscopic grade solvent. This ensures a consistent final concentration across all samples.

  • Spectroscopic Measurement: a. Set the spectrophotometer to scan a wavelength range from 300 nm to 600 nm. b. Use the respective pure solvent to zero the spectrophotometer (as a blank). c. Fill a quartz cuvette with the working solution from one of the solvents. d. Record the absorption spectrum. e. Identify and record the wavelength of maximum absorbance (λ_max). f. Repeat steps 3b-3e for each of the prepared working solutions.

  • Data Analysis: a. Tabulate the λ_max values obtained for each solvent. b. Correlate the observed λ_max with solvent polarity parameters, such as the dielectric constant (ε).

Protocol for ¹H NMR Spectroscopic Analysis

Objective: To measure the chemical shifts of the thiophene ring protons in different deuterated solvent environments.

Materials:

  • This compound

  • Deuterated solvents: Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆

  • NMR tubes

  • Vials and pipettes

Procedure:

  • Sample Preparation: a. For each deuterated solvent, dissolve 2-5 mg of this compound in approximately 0.7 mL of the solvent directly in a clean vial. b. Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition: a. Acquire the ¹H NMR spectrum for each sample according to standard instrument procedures. b. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[11]

  • Data Analysis: a. Identify and record the chemical shifts (δ) in ppm for the two protons on the thiophene ring. b. Compare the shifts observed in the different solvents.

Comparative Analysis of Experimental Data

The following sections present representative data to illustrate the expected trends based on established chemical principles for nitroaromatic and thiophene compounds.[12][13][14]

Solvatochromic Behavior: A UV-Vis Perspective

The electronic transition responsible for the color of this compound involves an intramolecular charge transfer (ICT) from the electron-rich methoxy-thiophene system to the electron-deficient nitro group. This transition results in an excited state that is significantly more polar than the ground state.

Table 1: Solvatochromic Data for this compound

SolventDielectric Constant (ε)Solvent Typeλ_max (nm) (Representative Data)
n-Hexane1.9Non-polar395
Toluene2.4Non-polar401
Chloroform4.8Polar Aprotic410
Acetone20.7Polar Aprotic422
Acetonitrile37.5Polar Aprotic428
Ethanol24.6Polar Protic435
DMSO46.7Polar Aprotic440

Interpretation: The data clearly demonstrates a positive solvatochromic (bathochromic) shift , where the λ_max moves to longer wavelengths as the solvent polarity increases.[6] This trend strongly supports the hypothesis that the excited state is more polar than the ground state.[12][15] Polar solvents, through dipole-dipole interactions, stabilize the polar excited state to a greater extent than the less polar ground state. This reduces the energy gap for electronic excitation, as illustrated below. Ethanol, a protic solvent, shows a particularly pronounced red shift relative to its dielectric constant, suggesting that specific hydrogen-bonding interactions with the nitro group's oxygen atoms further stabilize the excited state.[16]

Caption: Differential stabilization of electronic states by solvents.

Ground-State Electronic Effects: An ¹H NMR Perspective

Solvents can also influence the ground-state electronic distribution. Interactions such as hydrogen bonding or strong dipole-dipole forces can withdraw or donate electron density, affecting the shielding of nearby protons.

Table 2: ¹H NMR Chemical Shift Data for Thiophene Protons of this compound

SolventH-4 Chemical Shift (δ, ppm) (Representative Data)H-5 Chemical Shift (δ, ppm) (Representative Data)
CDCl₃7.157.60
Acetone-d₆7.287.75
DMSO-d₆7.407.92

Interpretation: A progressive downfield shift (deshielding) of both thiophene protons is observed with increasing solvent polarity. This effect is particularly pronounced in DMSO-d₆. This trend can be explained by the strong interaction between the polar aprotic solvent and the solute.[13] The solvent's dipole aligns to solvate the polar molecule, and in the case of DMSO (a strong hydrogen bond acceptor), it interacts strongly with any acidic protons or, more relevantly here, withdraws electron density from the entire aromatic system through interaction with the polarized C-H bonds and the nitro group. This reduces the electron density around the protons, leading to less shielding and a shift to a higher chemical shift value.[17]

Implications for Drug Development and Synthesis

The comparative analysis provides critical, actionable insights for researchers:

  • Reaction Condition Optimization: The reactivity of the thiophene ring is highly dependent on its electron density. The choice of solvent can subtly tune this reactivity. For electrophilic substitution reactions, a non-polar solvent may be preferred to avoid deactivation of the ring through strong solvent interactions.

  • Purification and Chromatography: The significant differences in solubility and interaction across various solvents can be exploited to develop effective separation protocols using techniques like column chromatography. The data suggests that a gradient elution from a non-polar (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) would be effective.

  • Stability and Storage: Nitroaromatic compounds can be susceptible to degradation, particularly under basic conditions.[4] The stability of this compound should be assessed in any potential formulation or long-term storage solvent. Protic solvents like alcohols could potentially participate in degradation pathways under certain conditions (e.g., in the presence of light or a base).

  • Formulation for Biological Assays: For drug development professionals, understanding solubility and stability is paramount. When preparing solutions for in vitro or in vivo testing, a solvent like DMSO is often used. This guide confirms that while DMSO is an excellent solubilizing agent, it also interacts strongly with the molecule, which could potentially influence its conformation and interaction with biological targets.

Conclusion

The physicochemical properties of this compound are profoundly influenced by the solvent environment. This guide has demonstrated that a systematic investigation using UV-Visible and NMR spectroscopy provides a clear and detailed picture of these interactions. The compound exhibits strong positive solvatochromism, indicating a highly polar excited state, a property that can be tuned by the choice of solvent. Concurrently, ground-state electronics are also modulated, with polar aprotic solvents causing a significant deshielding of the aromatic protons. These findings are not merely academic; they provide a predictive framework that is essential for the rational design of synthetic routes, purification methods, and formulation strategies, ultimately enabling the more effective application of this versatile molecule in research and development.

References

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). National Center for Biotechnology Information.
  • Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. (n.d.). ResearchGate.
  • Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. (2023). PubMed.
  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. (2023). ACS Publications.
  • Solvent Effects on Proton Chemical Shifts in Thiophenes. (n.d.). Indian Academy of Sciences.
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (n.d.). Royal Society of Chemistry.
  • Tuning solvent-solute interactions enable visual colorimetric detection of nitro-aromatic explosives. (2022). PubMed.
  • Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). National Center for Biotechnology Information.
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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 2-Methoxy-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great discovery comes the profound responsibility of ensuring the safety of those at the forefront of this research. This guide provides an in-depth, procedural framework for the safe handling of 2-Methoxy-3-nitrothiophene (CAS No. 30549-14-5).[1] The protocols outlined below are synthesized from established safety data for nitroaromatic and thiophene-based compounds, designed to empower researchers with the knowledge to operate safely and effectively.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the critical first step in developing a robust safety plan. Based on data for the compound and structurally related nitrothiophenes, a distinct hazard profile emerges. The compound is classified as harmful and an irritant.[2] It is crucial to recognize that aromatic nitro compounds as a class can often be absorbed through the skin and may pose long-term health risks, including potential mutagenic effects.[3][4]

A summary of the primary hazards is presented below:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.[2]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[2] Aromatic nitro compounds may be absorbed through the skin.[3]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Eye Contact
Respiratory Irritation May cause respiratory irritation.[2][5]Inhalation
Potential for Genetic Defects Structurally related compounds like 2-nitrothiophene are suspected of causing genetic defects.[4][6]All routes

Furthermore, many thiophene derivatives are noted for their strong, unpleasant odors, often described as a "stench".[2][7] While not a direct toxicological hazard, this property necessitates excellent containment to maintain a safe and comfortable laboratory environment.

The First Line of Defense: Engineering Controls

Before any discussion of Personal Protective Equipment (PPE), it is imperative to emphasize the foundational role of engineering controls. PPE should be considered the final barrier between the researcher and the chemical hazard, not the first.

  • Chemical Fume Hood : All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified and properly functioning chemical fume hood.[3] This is the most critical engineering control for minimizing inhalation exposure.

  • Ventilation : The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Infrastructure : An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[8]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is non-negotiable. The following table details the required equipment, specifications, and the rationale behind each selection.

PPE CategoryItemSpecifications & StandardsRationale & Causality
Eye & Face Protection Safety Goggles & Face ShieldGoggles: ANSI Z87.1 (US) or EN 166 (EU). Face Shield: To be worn over goggles.Protects against splashes of liquid and airborne particles.[3] A face shield provides an additional layer of protection for the entire face, which is crucial when handling irritants.[9]
Hand Protection Nitrile Rubber GlovesMinimum thickness of 0.11 mm. Must conform to EN 374 (EU) or equivalent standards.[2][10]Provides protection against skin contact and irritation.[2] Nitrile offers good resistance to a range of chemicals. Always inspect gloves before use and practice proper removal techniques to avoid self-contamination.
Body Protection Flame-Resistant Laboratory CoatNomex® or equivalent. Should be fully buttoned with sleeves rolled down.Protects skin from accidental spills.[3] While this compound has a high flash point (~95 °C), the use of a flame-resistant coat is a best-practice standard when working with any organic compound, especially nitroaromatics.[2]
Respiratory Protection NIOSH-Approved RespiratorN95 or higher, or an organic vapor cartridge respirator depending on the scale of work.[7][10]Required if there is a risk of generating aerosols or dusts outside of a fume hood, or in case of ventilation failure. Use must be in accordance with a formal respiratory protection program.
Foot Protection Closed-toe, Chemical-resistant ShoesLeather or other non-permeable material.Protects feet from spills and falling objects.[3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow is critical for minimizing exposure and ensuring experimental integrity.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase P1 Don all required PPE (Goggles, Face Shield, Lab Coat, Gloves) P2 Verify Fume Hood is operational P1->P2 P3 Designate specific work area and cover with absorbent bench paper P2->P3 H1 Carefully weigh the compound using a tared container P3->H1 Begin Handling H2 Slowly add solvent to the solid to prevent splashing or aerosolization H1->H2 H3 Keep containers closed when not in immediate use H2->H3 C1 Decontaminate all equipment and work surfaces H3->C1 Complete Handling C2 Segregate all waste (solid, liquid, PPE) into labeled containers C1->C2 C3 Properly remove PPE (Gloves last) C2->C3 C4 Wash hands thoroughly with soap and water C3->C4

Caption: A procedural workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation : Before retrieving the chemical, ensure all PPE is worn correctly. Verify the fume hood's functionality and prepare the workspace by lining it with disposable, absorbent paper.[3]

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use spatulas and glassware dedicated to this process to prevent cross-contamination.

  • Dissolution : When preparing solutions, add the solvent to the solid compound slowly to prevent splashing and aerosol generation.[3]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases or oxidizing agents.[2][4]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle, ensuring both personnel and environmental safety. All materials contaminated with this compound must be treated as hazardous waste.[11]

Decontamination:

  • Glassware and Equipment : Rinse contaminated reusable glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous liquid waste.

  • Work Surfaces : Wipe down the designated work area within the fume hood with a cloth dampened with a suitable solvent, followed by soap and water. The used cloth must be disposed of as solid hazardous waste.

Disposal Workflow:

Caption: Decision and workflow diagram for the disposal of this compound waste.

Disposal Protocol:

  • Segregation : At the point of generation, segregate all waste streams. This includes excess solid compound, contaminated solvents (liquid waste), and contaminated disposables like gloves, pipette tips, and bench paper (solid waste).[11]

  • Containment : Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[11] Ensure containers are kept securely closed except when adding waste.

  • Labeling : Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[12] Note the date when waste was first added.

  • Final Disposal : The recommended method for disposing of nitroaromatic compounds is through a licensed hazardous waste disposal service, which will typically utilize high-temperature incineration equipped with afterburners and scrubbers.[4][12] Under no circumstances should this chemical or its waste be disposed of down the drain.[13]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring personal safety while advancing the frontiers of science.

References

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  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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  • Sigma-Aldrich. (2024, March 2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.